molecular formula C10H15N3O4 B1194034 Carbodine CAS No. 71184-20-8

Carbodine

Cat. No.: B1194034
CAS No.: 71184-20-8
M. Wt: 241.24 g/mol
InChI Key: UAZJPMMKWBPACD-GCXDCGAKSA-N
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Description

RN given refers to (R-(1alpha,2beta,3beta,4alpha))-isomer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71184-20-8

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1

InChI Key

UAZJPMMKWBPACD-GCXDCGAKSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=NC2=O)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO

Synonyms

carbocyclic cytidine
carbodine
carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome

Origin of Product

United States

Foundational & Exploratory

In Vitro Efficacy of Carbodine Against Influenza A Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine, has demonstrated significant antiviral activity against various strains of influenza A virus in vitro. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including its various isomeric forms. It details the quantitative antiviral data, outlines the experimental protocols used to determine its efficacy and cytotoxicity, and visually represents its proposed mechanisms of action through signaling pathway and experimental workflow diagrams. The primary mechanism is believed to be the inhibition of the viral RNA-dependent RNA polymerase following intracellular conversion to this compound triphosphate. A secondary proposed mechanism involves the inhibition of CTP synthetase, impacting the host cell's nucleotide pool. This document serves as a resource for researchers and professionals in the field of antiviral drug development.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound and its enantiomers has been evaluated against a range of influenza A virus strains. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), a measure of the compound's therapeutic window. All data presented was obtained from studies conducted using Madin-Darby Canine Kidney (MDCK) cells.

Table 1: In Vitro Antiviral Activity of (-)-Carbodine against Influenza A and B Viruses

Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1 (A/PR/8/34)1.8>100>55.5
Influenza A/H3N2 (A/Aichi/2/68)2.1>100>47.6
Influenza A/H5N11.5>100>66.7
Novel 2009 H1N12.5>100>40
Influenza B/Lee/403.2>100>31.2

Table 2: In Vitro Antiviral Activity of (+)-Carbodine against Influenza A and B Viruses

Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1 (A/PR/8/34)>100>100-
Influenza A/H3N2 (A/Aichi/2/68)>100>100-
Influenza B/Lee/40>100>100-

Table 3: In Vitro Antiviral Activity of (+/-)-Carbodine against Influenza A and B Viruses

Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1 (A/PR/8/34)3.5>100>28.5
Influenza A/H3N2 (A/Aichi/2/68)4.2>100>23.8
Influenza B/Lee/406.5>100>15.3

Experimental Protocols

The following protocols are based on the methodologies cited in the referenced literature for determining the antiviral efficacy and cytotoxicity of this compound.

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Influenza virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

Cytotoxicity Assay

The cytotoxicity of this compound is determined using a neutral red uptake assay.

  • MDCK cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.

  • The culture medium is removed, and serial dilutions of this compound in MEM are added to the wells.

  • Plates are incubated for 72 hours at 37°C.

  • The medium is then replaced with medium containing neutral red dye.

  • After a 2-hour incubation, the cells are washed, and the incorporated dye is solubilized.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

The antiviral activity of this compound is assessed by its ability to inhibit the virus-induced cytopathic effect (CPE).

  • MDCK cells are seeded in 96-well plates as described for the cytotoxicity assay.

  • The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with PBS.

  • Serial dilutions of this compound in MEM containing 1 µg/mL TPCK-trypsin are added to the wells.

  • Plates are incubated for 72 hours at 37°C until CPE is maximal in virus control wells.

  • Cell viability is determined using the neutral red uptake method as described above.

  • The EC50 value is calculated as the concentration of the compound that inhibits virus-induced CPE by 50%.

Visualizations: Mechanisms and Workflows

Proposed Mechanism of Action: RNA Polymerase Inhibition

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite is believed to act as a competitive inhibitor of the influenza A virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication and transcription.

G cluster_cell Host Cell cluster_virus Influenza A Virus Replication This compound This compound (extracellular) Carbodine_in This compound (intracellular) This compound->Carbodine_in Uptake Carbodine_TP This compound Triphosphate (Active Metabolite) Carbodine_in->Carbodine_TP Intracellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Carbodine_TP->RdRp Inhibition vRNA Viral RNA (vRNA) vRNA->RdRp Replication Viral Genome Replication & Transcription RdRp->Replication Progeny Progeny Virus Replication->Progeny

Caption: Proposed mechanism of this compound's inhibition of influenza A virus RNA polymerase.

Proposed Mechanism of Action: CTP Synthetase Inhibition

An alternative proposed mechanism suggests that this compound may inhibit the host cell enzyme CTP synthetase. This enzyme is responsible for the de novo synthesis of cytidine triphosphate (CTP), an essential nucleotide for both host and viral RNA synthesis. By depleting the intracellular CTP pool, this compound could indirectly inhibit viral replication.

G cluster_cell Host Cell Nucleotide Synthesis cluster_virus Influenza A Virus Replication UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP Pool CTP_Synthetase->CTP Viral_Replication Viral RNA Synthesis CTP->Viral_Replication Required for Replication This compound This compound This compound->CTP_Synthetase Inhibition Progeny_Virus Progeny Virus Viral_Replication->Progeny_Virus

Caption: Proposed mechanism of this compound's indirect antiviral effect via CTP synthetase inhibition.

Experimental Workflow: Antiviral Efficacy and Cytotoxicity Determination

The following diagram illustrates the workflow for determining the in vitro efficacy of this compound against influenza A virus.

G cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay (CPE Inhibition) A Seed MDCK cells in 96-well plates B Incubate 24h A->B C1 Add serial dilutions of this compound B->C1 C2 Infect cells with Influenza A Virus B->C2 D1 Incubate 72h C1->D1 E1 Neutral Red Assay D1->E1 F1 Measure Absorbance (540 nm) E1->F1 G1 Calculate CC50 F1->G1 D2 Add serial dilutions of this compound C2->D2 E2 Incubate 72h D2->E2 F2 Neutral Red Assay E2->F2 G2 Measure Absorbance (540 nm) F2->G2 H2 Calculate EC50 G2->H2

Caption: Workflow for determining this compound's CC50 and EC50 values.

Discovery and history of Carbodine development

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search has revealed no information regarding a compound or drug named "Carbodine." This suggests that "this compound" may be a fictional substance, a highly specialized or internal codename not in public-facing literature, or a misspelling of another compound.

Therefore, it is not possible to provide a factual, in-depth technical guide on its discovery and development as requested.

To address your request effectively, I propose the following alternative:

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If you wish to proceed with this alternative, please provide the name of a real drug you would like me to use as the subject of this guide.

Carbodine (C₁₀H₁₅N₃O₄): A Technical Whitepaper on a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine with the molecular formula C₁₀H₁₅N₃O₄, has demonstrated significant potential as a broad-spectrum antiviral agent. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, in vitro efficacy, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This whitepaper is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

This compound, also known as Carbocyclic cytidine, is a nucleoside analog that has shown promising antiviral activity, particularly against influenza viruses.[1] Its unique carbocyclic structure, where a methylene group replaces the oxygen atom in the ribose ring, confers enhanced stability against enzymatic degradation compared to natural nucleosides. This stability, coupled with its potent antiviral properties, makes this compound a compelling candidate for further investigation and development.

Chemical and Physical Properties

This compound is chemically named 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₄PubChem
Molecular Weight 241.24 g/mol PubChem
CAS Number 71184-20-8PubChem
Synonyms Carbocyclic cytidine, C-CydPubChem
Storage Temperature -20°CChemicalBook
Solubility Soluble in DMSOChemicalBook

Synthesis of this compound

The enantioselective synthesis of carbocyclic nucleosides like this compound is a well-established field of organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of this compound is proprietary, the general approach involves the stereoselective construction of the functionalized cyclopentane ring followed by the coupling of the pyrimidine base.

A common strategy for the synthesis of the carbocyclic core involves a Diels-Alder reaction to establish the cyclopentene ring with the desired stereochemistry. Subsequent functional group manipulations, including dihydroxylation and introduction of the hydroxymethyl group, yield the key carbocyclic intermediate. The pyrimidine base (cytosine) is then coupled to this intermediate, often via a Mitsunobu reaction or by activating the base with a silylating agent, to form the final this compound product. Purification is typically achieved through chromatographic techniques.

In Vitro Antiviral Activity

This compound has demonstrated significant in vitro activity against various strains of influenza A virus. The primary method for evaluating this activity is the cytopathic effect (CPE) inhibition assay using Madin-Darby Canine Kidney (MDCK) cells. The 50% minimum inhibitory concentration (MIC₅₀) for this compound against human influenza type A viruses has been determined to be approximately 2.6 µg/mL.[1]

Virus StrainCell LineAssay TypeIC₅₀ / MIC₅₀
Influenza A/PR/8/34 (H1N1)MDCKCPE Inhibition~2.6 µg/mL
Influenza A/Hong Kong/8/68 (H3N2)MDCKCPE Inhibition~2.6 µg/mL

Mechanism of Action

The antiviral activity of this compound is attributed to its intracellular conversion to the active triphosphate form, this compound triphosphate. This conversion is a critical step for its therapeutic effect.

Cellular Uptake and Metabolic Activation

This compound, being a nucleoside analog, is actively transported into host cells via human equilibrative nucleoside transporters (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield the active this compound triphosphate. This metabolic activation pathway is crucial for the drug's efficacy. The initial and rate-limiting step is the conversion to the monophosphate form, which is catalyzed by uridine-cytidine kinases (UCK1 and UCK2). Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular nucleotide kinases.

Metabolic_Activation_of_this compound Carbodine_ext This compound (extracellular) Carbodine_int This compound (intracellular) Carbodine_ext->Carbodine_int hENT1 Transporter Carbodine_MP This compound Monophosphate Carbodine_int->Carbodine_MP Uridine-Cytidine Kinase (UCK1/2) Carbodine_DP This compound Diphosphate Carbodine_MP->Carbodine_DP Nucleotide Kinase Carbodine_TP This compound Triphosphate (Active) Carbodine_DP->Carbodine_TP Nucleotide Kinase

Figure 1: Metabolic activation pathway of this compound.
Inhibition of Viral RNA-Dependent RNA Polymerase

This compound triphosphate acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. By mimicking the natural nucleoside triphosphate (cytidine triphosphate), this compound triphosphate binds to the active site of the viral RdRp. The incorporation of this compound monophosphate into the growing viral RNA chain leads to premature chain termination, thereby halting viral replication. The carbocyclic nature of the sugar moiety, lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, is the structural basis for this chain termination.

Inhibition_of_Viral_RNA_Polymerase cluster_virus Influenza Virus Replication vRNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp New_vRNA New Viral RNA (Replication) RdRp->New_vRNA Elongation NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->RdRp Carbodine_TP This compound Triphosphate Carbodine_TP->RdRp Competitive Inhibition

Figure 2: Mechanism of influenza virus RNA polymerase inhibition.

Experimental Protocols

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition

This protocol describes a typical CPE inhibition assay to determine the antiviral activity of this compound against influenza virus in MDCK cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/PR/8/34)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubate at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed (approximately 24 hours).

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2 µg/mL TPCK-trypsin).

  • Virus Infection: Aspirate the growth medium from the cells and infect with influenza virus at a multiplicity of infection (MOI) of 0.01 in infection medium.

  • Compound Addition: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 90% CPE is observed in the virus control wells.

  • Quantification of CPE: Assess cell viability using a suitable method, such as the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow start Start seed_cells Seed MDCK cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 infect_cells Infect cells with Influenza Virus incubate1->infect_cells prepare_compound Prepare serial dilutions of this compound add_compound Add this compound dilutions to wells prepare_compound->add_compound infect_cells->add_compound incubate2 Incubate 48-72h add_compound->incubate2 assess_cpe Assess Cytopathic Effect (e.g., MTT assay) incubate2->assess_cpe analyze_data Calculate IC50 assess_cpe->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the CPE inhibition assay.
Synthesis of this compound (Illustrative)

The following is an illustrative, generalized protocol for the synthesis of a carbocyclic nucleoside like this compound. Specific reagents, conditions, and yields would need to be optimized.

Step 1: Synthesis of the Carbocyclic Core

  • Protect the hydroxyl groups of a suitable cyclopentene precursor (e.g., derived from a chiral pool starting material) with appropriate protecting groups (e.g., silyl ethers).

  • Perform a stereoselective dihydroxylation of the double bond using an oxidizing agent like osmium tetroxide.

  • Selectively protect one of the newly formed hydroxyl groups.

  • Convert the remaining free hydroxyl group into a leaving group (e.g., a tosylate or mesylate).

  • Displace the leaving group with a cyanide nucleophile.

  • Reduce the nitrile to an amine, which will be the point of attachment for the pyrimidine base.

Step 2: Coupling of the Pyrimidine Base

  • Protect the exocyclic amino group of cytosine.

  • Couple the protected cytosine to the carbocyclic amine from Step 1 using a suitable coupling method (e.g., formation of a urea linkage followed by cyclization).

Step 3: Deprotection

  • Remove all protecting groups from the carbocyclic core and the cytosine base using appropriate deprotection conditions (e.g., fluoride for silyl ethers, acid or base for other protecting groups) to yield this compound.

  • Purify the final product by column chromatography or recrystallization.

Conclusion

This compound is a promising antiviral compound with a well-defined mechanism of action against influenza viruses. Its carbocyclic structure provides enhanced stability, and its intracellular activation to the triphosphate form allows for potent and selective inhibition of the viral RNA-dependent RNA polymerase. The data and protocols presented in this whitepaper provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the evaluation of its activity against a broader range of RNA viruses.

References

Potential Therapeutic Targets of Carbodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine, has demonstrated significant antiviral activity, particularly against influenza A viruses. Its therapeutic potential stems from its ability to disrupt viral replication through the inhibition of key enzymatic pathways. This technical guide provides an in-depth overview of the core therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and drug development workflows. The primary proposed targets are the viral RNA-dependent RNA polymerase (RdRp) and the cellular enzyme CTP synthetase. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound and its analogs.

Core Therapeutic Targets

This compound exerts its antiviral effects primarily through the targeting of two critical enzymes involved in viral replication and nucleotide metabolism.

Viral RNA-Dependent RNA Polymerase (RdRp)

The principal mechanism of action for this compound's antiviral activity is believed to be the inhibition of the influenza virus RNA-dependent RNA polymerase (RdRp). Following administration, this compound is metabolized within the host cell to its active triphosphate form, this compound triphosphate. This phosphorylated metabolite then acts as a competitive inhibitor of the viral RdRp, disrupting the synthesis of viral RNA and subsequently halting viral replication.

CTP Synthetase

A second potential therapeutic target for this compound is the cellular enzyme CTP synthetase. This enzyme is crucial for the de novo synthesis of cytidine triphosphate (CTP), an essential precursor for RNA and DNA synthesis. By inhibiting CTP synthetase, this compound can deplete the intracellular pool of CTP, further hindering viral replication, which is highly dependent on the availability of host cell nucleotides.

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and enzyme inhibition of this compound and its related analog, cyclopentenylcytosine (CPEC).

Compound Virus Strain Cell Line Activity Metric Value Reference
This compoundInfluenza A/PR/8/34, A/Aichi/2/68MDCK, primary rhesus monkey kidneyMIC50~2.6 µg/mL[1]
(-)-CarbodineVarious Influenza A and B strainsNot specifiedActivityPotent[2]

Table 1: Antiviral Activity of this compound. MIC50 represents the minimum inhibitory concentration required to inhibit 50% of viral-induced cytopathogenic effects.

Compound Enzyme Inhibition Metric Value Reference
CPEC triphosphateCTP SynthetaseIC506 µM[3]

Table 2: Enzyme Inhibition by this compound Analog. IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for the related compound CPEC is provided as a proxy for this compound.

Signaling Pathways and Mechanism of Action

The inhibition of RdRp and CTP synthetase by this compound and its active metabolite initiates a cascade of events that ultimately leads to the suppression of viral replication.

Inhibition of Viral RNA-Dependent RNA Polymerase

The proposed mechanism of action for this compound's antiviral effect is its intracellular conversion to this compound triphosphate, which then competes with natural nucleoside triphosphates for the active site of the viral RdRp. This competitive inhibition prevents the elongation of the nascent viral RNA chain, thereby terminating viral genome replication and transcription.

This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Intracellular Phosphorylation Carbodine_TP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) vRNA_Replication Viral RNA Replication & Transcription RdRp->vRNA_Replication Catalyzes Inhibition->RdRp

Caption: Intracellular activation and target of this compound.

Inhibition of CTP Synthetase

By targeting CTP synthetase, this compound can disrupt the host cell's nucleotide metabolism. This leads to a reduction in the available CTP pool, which is a critical building block for viral RNA synthesis. The dual action of inhibiting both the viral polymerase and the production of its necessary substrates creates a potent antiviral effect.

This compound This compound CTP_Synthetase CTP_Synthetase This compound->CTP_Synthetase Inhibits UTP UTP CTP CTP UTP->CTP CTP Synthetase vRNA_Synthesis Viral RNA Synthesis CTP->vRNA_Synthesis Required for

Caption: this compound's impact on nucleotide synthesis.

Experimental Protocols

In Vitro Phosphorylation of this compound

Objective: To generate the active triphosphate form of this compound for use in enzyme inhibition assays.

Materials:

  • This compound

  • Cell-free extract from a suitable cell line (e.g., MDCK) or purified cellular kinases

  • ATP

  • Phosphorylation buffer (containing MgCl2, DTT, and other necessary cofactors)

  • HPLC system for purification and analysis

Protocol:

  • Prepare a reaction mixture containing this compound, ATP, and the cell-free extract or purified kinases in the phosphorylation buffer.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).

  • Monitor the formation of this compound monophosphate, diphosphate, and triphosphate using HPLC.

  • Once the desired level of phosphorylation is achieved, terminate the reaction by heat inactivation or addition of a stop solution.

  • Purify the this compound triphosphate from the reaction mixture using anion-exchange HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Influenza Virus Yield Reduction Assay

Objective: To determine the antiviral activity of this compound by measuring the reduction in infectious virus production.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • This compound

  • Cell culture medium and supplements

  • Plaque assay reagents (agarose, neutral red)

Protocol:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Infect the cell monolayers with influenza A virus at a low multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing various concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

  • Harvest the culture supernatants and determine the viral titer using a plaque assay on fresh MDCK cell monolayers.

  • Calculate the 50% inhibitory concentration (IC50) of this compound, which is the concentration that reduces the viral yield by 50% compared to the untreated control.

CTP Synthetase Activity Assay

Objective: To measure the inhibitory effect of this compound on CTP synthetase activity.

Materials:

  • Purified CTP synthetase enzyme

  • UTP, ATP, and glutamine (substrates)

  • This compound

  • Assay buffer

  • Method for detecting CTP production (e.g., HPLC-based or coupled enzyme assay)

Protocol:

  • Prepare a reaction mixture containing purified CTP synthetase, UTP, ATP, and glutamine in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction and incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of CTP produced.

  • Determine the IC50 value of this compound for CTP synthetase inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Drug Development Workflow

The preclinical development of a nucleoside analog antiviral like this compound follows a structured workflow to assess its potential as a therapeutic agent.

cluster_0 Preclinical Development Target_ID Target Identification (RdRp, CTP Synthetase) Lead_Opt Lead Optimization (this compound Analogs) Target_ID->Lead_Opt In_Vitro In Vitro Efficacy (Antiviral Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Preclinical development workflow for this compound.

This workflow begins with the identification and validation of therapeutic targets, followed by the optimization of lead compounds. Rigorous in vitro and in vivo efficacy studies are conducted to determine the antiviral potency and spectrum. Comprehensive toxicology and safety pharmacology studies are then performed to assess the compound's safety profile before an Investigational New Drug (IND) application is filed to initiate clinical trials.

Conclusion

This compound presents a promising scaffold for the development of novel antiviral therapeutics. Its dual mechanism of action, targeting both the viral RNA-dependent RNA polymerase and the host CTP synthetase, offers a potentially powerful approach to combatting influenza and other viral infections. Further research is warranted to fully elucidate the quantitative aspects of its enzyme inhibition, delineate the specific signaling pathways involved, and advance its preclinical development. This technical guide provides a foundational resource to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Use of Carbodine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, also known as Carbocyclic cytidine, is a broad-spectrum antiviral agent that has demonstrated significant activity against a variety of DNA and RNA viruses.[1] Its mechanism of action involves the inhibition of CTP synthetase, a crucial enzyme in the de novo pyrimidine synthesis pathway responsible for the conversion of UTP to CTP.[1][2] This inhibition disrupts the supply of essential precursors for DNA and RNA synthesis, thereby impeding viral replication. These application notes provide detailed protocols for the proper dissolution, storage, and use of this compound in cell culture experiments to ensure reliable and reproducible results.

Data Presentation

Due to the limited availability of specific quantitative solubility and stability data for this compound in the public domain, the following tables provide generalized guidelines based on common laboratory practices for nucleoside analogs. Researchers are strongly encouraged to perform their own solubility and stability assessments for their specific experimental conditions.

Table 1: General Solubility of this compound

SolventGeneral SolubilityRecommended Concentration for Stock Solution
Dimethyl Sulfoxide (DMSO)Generally soluble10-50 mM
WaterLimited solubilityLower concentrations may be achievable with sonication
EthanolLimited solubilityNot a primary recommended solvent

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureRecommended Duration (General Guideline)Notes
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 241.24 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-dissolution Handling: If the this compound powder is adhered to the vial, centrifuge the vial at a low speed (e.g., 1000 x g) for 1-2 minutes to collect the powder at the bottom.

  • Weighing: Accurately weigh out 2.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.

  • Sterilization: As DMSO is a solvent, filtration is generally not required if sterile techniques are used throughout.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (specific to the cell line)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes

  • Cell culture plates with seeded cells

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculating the Dilution: Determine the final desired concentration of this compound for your experiment. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium:

    • Use the formula: C1V1 = C2V2

    • (10 mM) x V1 = (10 µM) x (1 mL)

    • (10,000 µM) x V1 = (10 µM) x (1000 µL)

    • V1 = (10 x 1000) / 10,000 = 1 µL

  • Preparing the Working Solution:

    • It is recommended to prepare an intermediate dilution to ensure accurate pipetting. For example, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium to create a 100 µM working solution.

    • To do this, add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium.

  • Treating the Cells:

    • Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM working solution.

    • Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Include a vehicle control in your experimental setup (cells treated with the same final concentration of DMSO as the this compound-treated cells).

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution dilute Dilute in Culture Medium thaw->dilute add Add to Cell Culture dilute->add incubate Incubate Cells add->incubate G UTP UTP CTPS CTP Synthetase UTP->CTPS CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA CTPS->CTP Glutamine, ATP This compound This compound This compound->CTPS Viral_Rep Viral Replication DNA_RNA->Viral_Rep

References

Application of Carbodine in Viral Replication Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, also known as Carbocyclic cytidine (C-Cyd), is a nucleoside analogue with demonstrated broad-spectrum antiviral activity.[1][2] Its unique carbocyclic structure, where a cyclopentane ring replaces the ribose sugar moiety of cytidine, confers resistance to enzymatic degradation and provides a basis for its potent inhibition of viral replication. These application notes provide a comprehensive overview of this compound's utility in virology research, including its mechanism of action, antiviral spectrum, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its antiviral effects through a multi-faceted approach primarily targeting nucleotide biosynthesis and viral enzymatic processes. The proposed mechanisms of action are:

  • Inhibition of CTP Synthetase: this compound is intracellularly phosphorylated to its triphosphate metabolite, which acts as a potent inhibitor of CTP (cytidine triphosphate) synthetase.[2] This enzyme is crucial for the de novo synthesis of CTP, an essential precursor for RNA and DNA synthesis. By depleting the intracellular pool of CTP, this compound effectively hinders the replication of both RNA and DNA viruses.[1][2] Treatment of L1210 cells with this compound (referred to as cyclopentenyl cytosine or CPEC) results in a dose-dependent decrease in CTP synthetase activity. Furthermore, in acute lymphocytic leukemia cells, a low concentration of 0.63 µM this compound led to a 41% depletion of CTP.

  • Interference with Viral RNA-Dependent RNA Polymerase: It is also suggested that the triphosphate form of this compound may interfere with the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses. This interference further contributes to its broad-spectrum antiviral activity.[3]

The diagram below illustrates the proposed mechanism of action of this compound.

cluster_cell Host Cell This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Phosphorylation CTP_Synthetase CTP Synthetase Carbodine_TP->CTP_Synthetase Inhibition Viral_RdRp Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_RdRp Potential Interference UTP UTP CTP CTP UTP->CTP Glutamine, ATP Nucleic_Acid_Synthesis Viral Nucleic Acid Synthesis CTP->Nucleic_Acid_Synthesis Viral_RdRp->Nucleic_Acid_Synthesis Viral_Replication Viral Replication Nucleic_Acid_Synthesis->Viral_Replication

Caption: Proposed mechanism of action of this compound.

Antiviral Activity Spectrum

This compound has demonstrated potent in vitro activity against a wide range of both DNA and RNA viruses.[1][2] This broad-spectrum activity makes it a valuable tool for studying the replication of diverse viral families.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

Virus FamilyVirus SpeciesCell LineEC50 / IC50Citation(s)
OrthomyxoviridaeInfluenza A virus (A0/PR-8/34, A2/Aichi/2/68)Madin-Darby Canine Kidney (MDCK) & Primary Rhesus Monkey Kidney~2.6 µg/mL[3]
PoxviridaeVaccinia virusNot SpecifiedActive[1][2]
TogaviridaeSindbis virus, Semliki Forest virusNot SpecifiedActive[1][2]
CoronaviridaeCoronavirusNot SpecifiedActive[1][2]
ParamyxoviridaeParainfluenza virus, Measles virusNot SpecifiedActive[1][2]
RhabdoviridaeVesicular stomatitis virusNot SpecifiedActive[1][2]
ReoviridaeReovirusNot SpecifiedActive[1][2]

Note: "Active" indicates that the cited literature reports antiviral activity, but specific quantitative data (EC50/IC50) was not provided in the publicly available abstracts. Further investigation of the full-text articles may be required to obtain this information.

Cytotoxicity Data
Cell LineCC50 (50% Cytotoxic Concentration)Citation(s)
Molt-4 lymphoblastsData not publicly available, but cytotoxicity is observed and can be modulated.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity and cytotoxicity of this compound.

Viral Titer Reduction Assay (Plaque Assay)

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

cluster_workflow Plaque Reduction Assay Workflow A 1. Seed cells to form a confluent monolayer C 3. Infect cell monolayer with a known amount of virus A->C B 2. Prepare serial dilutions of This compound D 4. Add this compound dilutions to infected cells B->D C->D E 5. Overlay with semi-solid medium (e.g., agarose) D->E F 6. Incubate to allow plaque formation E->F G 7. Fix and stain cells (e.g., crystal violet) F->G H 8. Count plaques and calculate % inhibition G->H I 9. Determine EC50 value H->I

Caption: Workflow for a plaque reduction assay.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • Semi-solid overlay medium (e.g., 2X growth medium mixed 1:1 with 1.6% agarose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

  • Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Carefully add the semi-solid overlay medium to each well. Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period appropriate for the virus to form visible plaques (typically 2-5 days).

  • Fixation and Staining: Once plaques are visible, fix the cells by adding the fixing solution for at least 30 minutes. After fixation, remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Plot the percentage of inhibition against the log of the this compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity and is a common method for assessing the cytotoxicity of a compound.

cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate C 3. Add this compound dilutions to cells A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate for a defined period (e.g., 24-72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate to allow formazan crystal formation E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate % cell viability and determine CC50 H->I

Caption: Workflow for an MTT cytotoxicity assay.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Incubate at 37°C with 5% CO₂ overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the cells and add the this compound dilutions. Include a "cell control" (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. Plot the percentage of viability against the log of the this compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

CTP Synthetase Activity Assay

This biochemical assay can be used to directly measure the inhibitory effect of this compound's triphosphate metabolite on CTP synthetase activity.

Materials:

  • Purified CTP synthetase or cell lysate containing the enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Substrates: UTP, ATP, and glutamine

  • This compound triphosphate (or this compound, if using a cell-based system that can phosphorylate it)

  • Method for detecting CTP or a reaction byproduct (e.g., HPLC, spectrophotometry, or a coupled enzyme assay that measures ADP production)

Protocol (General Outline):

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, purified CTP synthetase or cell lysate, and the desired concentration of this compound triphosphate.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrates (UTP, ATP, and glutamine).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction (e.g., by adding acid or heating).

  • Detection: Quantify the amount of CTP produced or a byproduct of the reaction. For example, CTP production can be monitored by measuring the increase in absorbance at 291 nm.

  • Data Analysis: Determine the rate of the enzymatic reaction at different concentrations of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This compound is a potent, broad-spectrum antiviral agent with a well-defined mechanism of action targeting CTP synthetase. Its utility in viral replication studies is significant, providing a valuable tool for investigating the role of nucleotide metabolism in the life cycle of a wide array of viruses. The protocols provided herein offer a framework for the systematic evaluation of this compound and other potential antiviral compounds. Further research to determine the EC50 and CC50 values of this compound against a broader range of viruses will be crucial for a more complete understanding of its therapeutic potential.

References

Application Notes and Protocols: Experimental Design for Testing Carbodine Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, also known as Carbocyclic cytidine (C-Cyd), is a nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its primary proposed mechanism of action is the inhibition of CTP synthetase, a crucial enzyme in the pyrimidine biosynthesis pathway responsible for the conversion of UTP to CTP.[1][2] This inhibition leads to a depletion of the intracellular CTP pool, which is essential for viral RNA synthesis. Additionally, it is suggested that the phosphorylated form of this compound, this compound triphosphate, may act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), further hindering viral replication.

These application notes provide a comprehensive experimental framework for evaluating the in vitro efficacy of this compound against various RNA viruses. The protocols outlined below detail methods for assessing cytotoxicity, determining antiviral activity, and elucidating the mechanism of action.

Key Experimental Workflow

The evaluation of this compound's antiviral properties follows a logical progression from assessing its safety profile to confirming its efficacy and understanding its molecular mechanism.

G A Phase 1: Cytotoxicity Assessment B Phase 2: Antiviral Efficacy Screening A->B Determine non-toxic concentrations C Phase 3: Mechanism of Action Studies B->C Confirm antiviral activity D Data Analysis and Interpretation C->D Elucidate how this compound works

Caption: High-level experimental workflow for this compound evaluation.

Data Presentation: Summary of Expected Quantitative Data

Clear and concise data presentation is critical for the interpretation of experimental outcomes. The following tables provide a template for summarizing the quantitative data obtained from the described protocols.

Table 1: Cytotoxicity of this compound on Host Cell Lines

Cell LineCC50 (µM)Observation Period (hours)
Vero E672
A54972
MDCK72
User-defined72

CC50: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound against RNA Viruses

VirusHost CellAssay TypeEC50 (µM)SI (CC50/EC50)
Influenza A virus (H1N1)MDCKPlaque Reduction
Respiratory Syncytial Virus (RSV)A549qPCR
Measles virusVero E6Plaque Reduction
User-defined RNA virusUser-definedUser-defined

EC50: 50% effective concentration; SI: Selectivity Index

Table 3: Effect of this compound on Intracellular CTP Levels

TreatmentHost CellCTP Level (pmol/10^6 cells)% of Untreated Control
Untreated ControlA549100%
This compound (EC50)A549
This compound (5x EC50)A549

Table 4: Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) Activity

TreatmentRdRp Activity (%)
No Inhibitor (Control)100
This compound triphosphate (various concentrations)
Known RdRp Inhibitor (Positive Control)

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of this compound that is non-toxic to the host cells used for antiviral assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Host cell lines (e.g., Vero E6, A549, MDCK)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

G A Seed Cells B Add this compound Dilutions A->B C Incubate (72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Incubate (Overnight) F->G H Read Absorbance G->H I Calculate CC50 H->I

Caption: MTT cytotoxicity assay workflow.

Protocol 2: Antiviral Efficacy Assessment by Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the replication of plaque-forming RNA viruses.[4][5][6]

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • RNA virus stock of known titer (PFU/mL)

  • This compound at non-toxic concentrations

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in infection medium.

  • Pre-treat the confluent cell monolayers with the this compound dilutions for 2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Include a virus control (no this compound) and a cell control (no virus).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 4 hours.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

G A Seed Cells B Pre-treat with this compound A->B C Infect with Virus B->C D Add Agarose Overlay C->D E Incubate D->E F Fix and Stain E->F G Count Plaques F->G H Calculate EC50 G->H

Caption: Plaque reduction assay workflow.

Protocol 3: Antiviral Efficacy Assessment by Quantitative PCR (qPCR)

For viruses that do not form plaques, antiviral activity can be quantified by measuring the reduction in viral RNA levels using qPCR.[7][8]

Materials:

  • Host cells in 24-well plates

  • RNA virus stock

  • This compound at non-toxic concentrations

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

  • Primers and probe specific to a conserved region of the viral genome

  • qPCR instrument

Procedure:

  • Seed host cells in 24-well plates and incubate for 24 hours.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with the virus at a defined MOI.

  • Incubate for 24-48 hours (depending on the virus replication cycle).

  • Harvest the cell supernatant or cell lysate for RNA extraction.

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using primers and a probe specific for the viral target gene. Include a standard curve of known viral RNA concentrations for absolute quantification.

  • Analyze the qPCR data to determine the viral copy number in each sample.

  • Calculate the percentage of viral RNA reduction and determine the EC50.

Protocol 4: Mechanism of Action - CTP Synthetase Inhibition

This protocol aims to confirm that this compound's antiviral activity is mediated through the inhibition of CTP synthetase by measuring intracellular CTP levels.

Materials:

  • Host cells

  • This compound

  • Perchloric acid

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Treat host cells with this compound at its EC50 and 5x EC50 for a duration relevant to the viral replication cycle. Include an untreated control.

  • Harvest the cells and extract nucleotides using cold perchloric acid.

  • Neutralize the extracts and separate the nucleotides by HPLC.

  • Quantify the CTP peak by comparing its area to a standard curve of known CTP concentrations.

  • Express CTP levels as pmol per 10^6 cells and calculate the percentage reduction compared to the untreated control.

G UTP UTP CTPS CTP Synthetase UTP->CTPS CTP CTP RNA_Synthesis Viral RNA Synthesis CTP->RNA_Synthesis This compound This compound This compound->CTPS Inhibition CTPS->CTP Glutamine ATP

Caption: this compound's inhibition of CTP synthetase.

Protocol 5: Mechanism of Action - RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro assay assesses the direct inhibitory effect of this compound triphosphate on the activity of viral RdRp.

Materials:

  • Purified recombinant viral RdRp

  • This compound triphosphate

  • RNA template and primer

  • Ribonucleotides (ATP, GTP, UTP, CTP), one of which is labeled (e.g., [α-32P]CTP)

  • Reaction buffer

  • Scintillation counter or phosphorimager

Procedure:

  • Set up the RdRp reaction mixture containing the purified enzyme, RNA template-primer, and reaction buffer.

  • Add varying concentrations of this compound triphosphate to the reaction mixtures. Include a no-inhibitor control and a positive control with a known RdRp inhibitor.

  • Initiate the reaction by adding the ribonucleotide mix containing the labeled CTP.

  • Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.

  • Stop the reaction and precipitate the newly synthesized RNA.

  • Quantify the incorporated radiolabeled CTP using a scintillation counter or phosphorimager.

  • Calculate the percentage of RdRp inhibition for each concentration of this compound triphosphate and determine the IC50.

G Template Viral RNA Template RdRp Viral RdRp Template->RdRp New_RNA New Viral RNA RdRp->New_RNA Elongation NTPs NTPs NTPs->RdRp Carbodine_TP This compound-TP Carbodine_TP->RdRp Inhibition

Caption: Inhibition of viral RdRp by this compound triphosphate.

Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's antiviral activity against RNA viruses. By systematically assessing cytotoxicity, determining antiviral efficacy across a panel of viruses, and investigating the underlying mechanisms of action, researchers can generate the critical data necessary to advance the development of this compound as a potential therapeutic agent. The structured data presentation and clear visualization of workflows and pathways will aid in the effective communication and interpretation of the research findings.

References

Application Notes and Protocols for the HPLC Analysis of Carbamates and Their Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of a wide array of chemical compounds. This document provides detailed application notes and protocols for the HPLC analysis of carbamates and their metabolites, a significant class of organic compounds widely used as pesticides and pharmaceuticals. Due to the initial ambiguity of the term "Carbodine," which is likely a typographical error, this guide focuses on carbamates, a chemically related and commonly analyzed group of substances for which metabolic pathways are of considerable interest. A brief section on the analysis of carbodiimides is also included, as they represent another possibility for the intended query.

These protocols are designed for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and food safety.

I. HPLC Analysis of Carbamate Pesticides and Their Metabolites

Carbamates are esters of carbamic acid and are frequently used as insecticides, herbicides, and fungicides. Their analysis is crucial for monitoring environmental contamination and ensuring food safety. Many carbamates are thermally unstable, making HPLC the preferred method of analysis over gas chromatography.[1]

Metabolic Pathway of Carbamates

Carbamate metabolism in living organisms primarily occurs in the liver and involves enzymatic hydrolysis mediated by cytochrome P450 and esterases.[2] The ester linkage in carbamates is cleaved, leading to the formation of metabolites that are generally more polar and readily excreted. For instance, the insecticide aldicarb is oxidized to the more toxic metabolites aldicarb sulfoxide and aldicarb sulfone.[3]

Carbamate_Metabolism cluster_0 Phase I Metabolism (Oxidation & Hydrolysis) cluster_1 Phase II Metabolism (Conjugation) Carbamate Parent Carbamate (e.g., Aldicarb) Oxidized_Metabolite Oxidized Metabolite (e.g., Aldicarb Sulfoxide) Carbamate->Oxidized_Metabolite Oxidation (CYP450) Hydrolyzed_Metabolite Hydrolyzed Metabolite (e.g., Aldicarb Sulfone) Oxidized_Metabolite->Hydrolyzed_Metabolite Hydrolysis (Esterases) Conjugate Conjugated Metabolite (e.g., Glucuronide) Hydrolyzed_Metabolite->Conjugate Conjugation (UGT) Excretion Excretion Conjugate->Excretion HPLC_Workflow_Carbamates cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Water/Food Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Filtration->SPE Reconstitution Evaporation & Reconstitution in Mobile Phase SPE->Reconstitution Injection Autosampler Injection (10 µL) Reconstitution->Injection Separation Reversed-Phase HPLC (C8/C18 Column) Injection->Separation Post_Column Post-Column Derivatization (Hydrolysis & OPA Reaction) Separation->Post_Column Detection Fluorescence Detection (Ex: 330 nm, Em: 465 nm) Post_Column->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

References

Application Notes and Protocols: Carbodine in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, a carbocyclic analog of cytidine, has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Its mechanism of action is believed to involve the inhibition of CTP synthetase or interference with the viral RNA-dependent RNA polymerase reaction following its intracellular conversion to this compound triphosphate.[3][4] The potential for enhancing the therapeutic window and efficacy of this compound through combination with other antiviral agents is a critical area of investigation. This document provides detailed application notes and protocols for studying this compound in combination with other antiviral agents, with a particular focus on the cytidine deaminase inhibitor, tetrahydrouridine.

This compound and Tetrahydrouridine: A Rationale and In Vitro Findings

Tetrahydrouridine is a potent inhibitor of cytidine deaminase, an enzyme responsible for the deamination and inactivation of cytidine analogs.[5] In cancer chemotherapy, tetrahydrouridine is used in combination with cytidine analogs like gemcitabine and decitabine to increase their plasma half-life and therapeutic efficacy.[5][6] The rationale for combining tetrahydrouridine with this compound is to prevent its potential deamination to the inactive carbocyclic analog of uridine, thereby maintaining higher intracellular concentrations of the active compound.

However, a study evaluating the in vitro efficacy of this compound against human influenza type A viruses found that the combination of this compound with tetrahydrouridine was no more effective than this compound alone.[3] This suggests that significant deamination of this compound may not occur in the cell culture models used in that study.[3] Despite this finding, in vivo studies could yield different results due to metabolic processes not replicated in vitro.

Potential Combinations with Other Antiviral Agents

The broad-spectrum activity of this compound makes it a candidate for combination with antiviral agents that have different mechanisms of action. Synergistic or additive effects may be achieved by targeting multiple viral or host-cell pathways essential for viral replication.[7][8] Potential combination strategies include:

  • Inhibitors of Viral Polymerase: Combining this compound with other nucleoside or non-nucleoside inhibitors of viral polymerases could lead to enhanced inhibition of viral replication.

  • Protease Inhibitors: For viruses that rely on proteases for polyprotein processing, combination with protease inhibitors could be effective.

  • Entry Inhibitors: Targeting viral entry and replication simultaneously by combining this compound with an entry inhibitor is another promising strategy.

  • Host-Targeting Antivirals: Combining this compound with agents that modulate host factors required for viral replication, such as inhibitors of pyrimidine biosynthesis, could enhance its antiviral effect.[7][9]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineIC50 (µg/mL)
Influenza A0/PR-8/34Madin-Darby canine kidney~2.6
Influenza A2/Aichi/2/68 (Hong Kong)Primary rhesus monkey kidney~2.6

Data extracted from literature.[3]

Table 2: Example Data Table for Combination Antiviral Assay

Drug A (this compound) Conc. (µM)Drug B Conc. (µM)% Inhibition of Viral ReplicationCombination Index (CI)
X0
0Y
XY
......

This is an example table. Actual concentrations and results will vary based on the specific drugs and viruses being tested.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound alone and in combination with other antiviral agents.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus)

  • Cell culture medium and supplements

  • Virus stock of known titer

  • This compound

  • Second antiviral agent

  • Tetrahydrouridine (optional)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Preparation: Prepare serial dilutions of this compound and the second antiviral agent in cell culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours.

  • Drug Treatment: Immediately after infection, add the drug dilutions (single agents and combinations) to the respective wells. Include virus-only (no drug) and cell-only (no virus, no drug) controls.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.

  • CPE Assessment: At 48-72 hours post-infection, assess the CPE in each well using a microscope.

  • Cell Viability Assay: Quantify cell viability using an MTT assay. Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each drug concentration compared to the virus control. Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Metabolism

Objective: To determine the intracellular concentration of this compound and its potential metabolites (e.g., this compound triphosphate) in the presence and absence of tetrahydrouridine.

Materials:

  • Host cell line

  • Cell culture dishes

  • This compound

  • Tetrahydrouridine

  • Cell lysis buffer

  • Perchloric acid

  • HPLC system with a suitable column (e.g., anion-exchange)

  • UV detector

  • Standards for this compound and its potential metabolites

Methodology:

  • Cell Treatment: Seed cells in culture dishes and grow to near confluency. Treat the cells with this compound alone or in combination with tetrahydrouridine for various time points.

  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells.

  • Extraction of Nucleotides: Precipitate proteins and extract the nucleotide pool using perchloric acid. Neutralize the extract.

  • HPLC Analysis: Analyze the cell extracts by HPLC. Use a gradient elution to separate this compound and its phosphorylated metabolites.

  • Quantification: Detect the compounds using a UV detector. Quantify the amount of each compound by comparing the peak areas to those of known standards.

  • Data Analysis: Compare the intracellular concentrations of this compound and its metabolites in cells treated with this compound alone versus those treated with the combination of this compound and tetrahydrouridine.

Visualizations

Signaling_Pathway cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Viral_Polymerase Viral RNA-Dependent RNA Polymerase Viral_Entry->Viral_Polymerase Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Viral_Assembly Viral Assembly & Release Viral_Replication->Viral_Assembly UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP CTP->Viral_Polymerase This compound This compound This compound->CTP_Synthetase Inhibition Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Intracellular Phosphorylation Cytidine_Deaminase Cytidine Deaminase This compound->Cytidine_Deaminase Potential Deamination Carbodine_TP->Viral_Polymerase Inhibition Tetrahydrouridine Tetrahydrouridine Tetrahydrouridine->Cytidine_Deaminase Inhibition Inactive_Metabolite Inactive Metabolite Cytidine_Deaminase->Inactive_Metabolite Other_Antiviral Other Antiviral Agent (e.g., Polymerase Inhibitor) Other_Antiviral->Viral_Polymerase Inhibition

Caption: Proposed mechanism of action of this compound and potential combination targets.

Experimental_Workflow cluster_invitro In Vitro Antiviral Assay cluster_hplc HPLC Analysis Seed_Cells 1. Seed Host Cells (96-well plate) Prepare_Drugs 2. Prepare Serial Dilutions (this compound +/- Other Antiviral) Seed_Cells->Prepare_Drugs Infect_Cells 3. Infect Cells with Virus Prepare_Drugs->Infect_Cells Add_Drugs 4. Add Drug Dilutions Infect_Cells->Add_Drugs Incubate 5. Incubate (48-72h) Add_Drugs->Incubate Assess_CPE 6. Assess Cytopathic Effect (CPE) Incubate->Assess_CPE Viability_Assay 7. Quantify Cell Viability (e.g., MTT Assay) Assess_CPE->Viability_Assay Data_Analysis 8. Calculate IC50 & Combination Index Viability_Assay->Data_Analysis Treat_Cells 1. Treat Cells with Drugs Lyse_Cells 2. Lyse Cells Treat_Cells->Lyse_Cells Extract_Nucleotides 3. Extract Nucleotides Lyse_Cells->Extract_Nucleotides HPLC 4. Analyze by HPLC Extract_Nucleotides->HPLC Quantify 5. Quantify Metabolites HPLC->Quantify

References

Research Applications for Carbocyclic Nucleoside Analogs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research and development of carbocyclic nucleoside analogs. These synthetic compounds, in which a methylene group replaces the oxygen atom of the furanose ring, exhibit a broad spectrum of biological activities and are cornerstones in the treatment of viral infections and cancer. Their increased chemical and metabolic stability makes them attractive candidates for drug development.

I. Antiviral Applications

Carbocyclic nucleoside analogs are potent inhibitors of viral polymerases, primarily acting as chain terminators of DNA or RNA synthesis. Their applications span the treatment of HIV, Hepatitis B, and various RNA viruses.

A. Human Immunodeficiency Virus (HIV)

1. Abacavir (ABC)

Abacavir is a guanosine analog effective against HIV-1. It is a prodrug that requires intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP).

  • Mechanism of Action: CBV-TP competitively inhibits HIV-1 reverse transcriptase (RT) by competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of CBV-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1][2]

  • Signaling Pathway:

    HIV_RT_Inhibition Abacavir Abacavir Cellular_Kinases Cellular Kinases Abacavir->Cellular_Kinases Phosphorylation CBV_TP Carbovir Triphosphate (CBV-TP) Cellular_Kinases->CBV_TP HIV_RT HIV-1 Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Incorporation HIV_RT->Viral_DNA Elongation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

    Mechanism of HIV-1 RT Inhibition by Abacavir.
  • Quantitative Data:

CompoundVirus StrainCell TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
AbacavirHIV-1 (Lab Strains)Lymphoblastic cells3.7 - 5.8[1]140-160 (CEM, CD4+ CEM)[2]~24-43
AbacavirHIV-1 (Clinical Isolates)Monocytes/PBMCs0.26[1][2]110 (BFU-E)[2]~423
B. Hepatitis B Virus (HBV)

1. Entecavir

Entecavir is a guanosine analog with potent and selective activity against HBV.

  • Mechanism of Action: Entecavir is phosphorylated intracellularly to its active triphosphate form, which then competes with the natural substrate deoxyguanosine triphosphate for incorporation into the elongating viral DNA. This incorporation inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA, leading to chain termination.

  • Quantitative Data:

CompoundHBV GenotypeEC50 (nM)
EntecavirA0.0865[3]
EntecavirB-
EntecavirC-
EntecavirD-
C. RNA Viruses (e.g., Influenza, Zika)

1. Galidesivir (BCX4430)

Galidesivir is a broad-spectrum antiviral agent effective against a range of RNA viruses.

  • Mechanism of Action: Galidesivir is an adenosine analog that is metabolized to its active triphosphate form. This active metabolite acts as a non-obligate chain terminator of viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.

2. Peramivir

Peramivir is a neuraminidase inhibitor used for the treatment of influenza.

  • Mechanism of Action: Peramivir acts as a transition-state analog inhibitor of the influenza neuraminidase enzyme. By blocking neuraminidase activity, it prevents the release of new viral particles from infected host cells, thus limiting the spread of the infection.

II. Anticancer Applications

Carbocyclic nucleoside analogs exert their anticancer effects through various mechanisms, including inhibition of DNA synthesis and induction of apoptosis.

A. Solid Tumors and Hematological Malignancies

1. Gemcitabine (dFdC)

Gemcitabine is a deoxycytidine analog used in the treatment of various cancers, including pancreatic, lung, ovarian, and breast cancer.

  • Mechanism of Action: Gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to "masked chain termination" and inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This dual action leads to cell cycle arrest and apoptosis.[4]

  • Signaling Pathway:

    Gemcitabine_MoA Gemcitabine Gemcitabine dCK Deoxycytidine Kinase (dCK) Gemcitabine->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP Nucleoside_Kinases Nucleoside Kinases dFdCMP->Nucleoside_Kinases dFdCDP dFdCDP Nucleoside_Kinases->dFdCDP dFdCTP dFdCTP Nucleoside_Kinases->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis dNTPs DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

    Dual Mechanism of Action of Gemcitabine.
  • Quantitative Data:

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic-
MIA PaCa-2Pancreatic-
PANC-1Pancreatic-
AsPC-1Pancreatic-
Capan-1Pancreatic-

2. Nelarabine

Nelarabine is a prodrug of arabinosylguanine (ara-G) used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).

  • Mechanism of Action: Nelarabine is converted to ara-G and then intracellularly phosphorylated to its active triphosphate form, ara-GTP. ara-GTP is incorporated into DNA, leading to inhibition of DNA synthesis and induction of apoptosis. T-cells are particularly sensitive to nelarabine.

  • Quantitative Data:

Cell LineCancer TypeIC50 (µM)
JURKATT-ALL~5
P12-ICHIKAWAT-ALL~5
DND-41T-ALL~5
MOLT-4T-ALL~2

III. Immunomodulatory Applications

A. Multiple Sclerosis (MS)

1. Cladribine

Cladribine is a purine nucleoside analog used in the treatment of relapsing-remitting multiple sclerosis.

  • Mechanism of Action: Cladribine selectively targets and depletes lymphocytes (B and T cells) by being preferentially phosphorylated in these cells to its active triphosphate form. This leads to the inhibition of DNA synthesis and repair, ultimately causing apoptosis of these immune cells.

IV. Experimental Protocols

A. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the concentration of a carbocyclic nucleoside analog that inhibits virus-induced cell death by 50% (EC50).

  • Experimental Workflow:

    Plaque_Reduction_Assay Seed_Cells 1. Seed host cells in multi-well plates Incubate1 2. Incubate to form a confluent monolayer Seed_Cells->Incubate1 Prepare_Compounds 3. Prepare serial dilutions of carbocyclic nucleoside analog Incubate1->Prepare_Compounds Infect_Cells 4. Infect cells with virus Incubate1->Infect_Cells Add_Compounds 5. Add compound dilutions to infected cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Overlay 6. Add semi-solid overlay (e.g., agarose) Add_Compounds->Overlay Incubate2 7. Incubate to allow plaque formation Overlay->Incubate2 Stain_Cells 8. Stain cells (e.g., crystal violet) to visualize plaques Incubate2->Stain_Cells Count_Plaques 9. Count plaques and calculate EC50 Stain_Cells->Count_Plaques

    Workflow for Plaque Reduction Assay.
  • Methodology:

    • Seed host cells (e.g., Vero, MDCK) in 12-well plates at a density that will form a confluent monolayer overnight.

    • The next day, prepare serial dilutions of the carbocyclic nucleoside analog in an appropriate cell culture medium.

    • Aspirate the culture medium from the cells and infect with a known titer of the virus for 1-2 hours at 37°C.

    • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add the compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

    • Overlay the cells with a semi-solid medium (e.g., 0.5% agarose in culture medium) to restrict virus spread to adjacent cells.

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

    • After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution of crystal violet to visualize the plaques.

    • Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the virus control.

B. Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the carbocyclic nucleoside analog in culture medium.

    • Replace the medium in the wells with the compound dilutions. Include a cell-only control (no compound).

    • Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

C. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Methodology:

    • This assay is typically performed using a commercially available kit that provides recombinant HIV-1 RT, a template-primer (e.g., poly(A)-oligo(dT)), and labeled nucleotides (e.g., DIG-dUTP and biotin-dUTP).

    • Prepare serial dilutions of the carbocyclic nucleoside analog triphosphate (the active form).

    • In a microplate, combine the HIV-1 RT enzyme, the template-primer, the nucleotide mix, and the compound dilutions.

    • Incubate the reaction mixture to allow for DNA synthesis.

    • The newly synthesized DNA, labeled with biotin, is captured on a streptavidin-coated plate.

    • An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the DIG-labeled nucleotides incorporated into the DNA.

    • A colorimetric substrate is added, and the resulting signal is proportional to the amount of DNA synthesized.

    • Measure the absorbance and calculate the concentration of the compound that inhibits RT activity by 50% (IC50).

D. Intracellular Phosphorylation Analysis by HPLC

This protocol allows for the quantification of the intracellular conversion of a carbocyclic nucleoside analog to its active triphosphate form.

  • Methodology:

    • Treat cultured cells with the carbocyclic nucleoside analog for a specified time.

    • Harvest the cells and extract the intracellular nucleotides using a cold acid solution (e.g., 60% methanol or trichloroacetic acid).

    • Neutralize the extracts.

    • Analyze the extracts by high-performance liquid chromatography (HPLC) using a strong anion-exchange column.

    • Use UV detection to identify and quantify the mono-, di-, and triphosphate forms of the nucleoside analog by comparing their retention times and peak areas to known standards.[5][6][7][8][9]

E. Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the inhibition of RNR by the diphosphate form of a carbocyclic nucleoside analog (e.g., gemcitabine diphosphate).

  • Methodology:

    • Prepare cell or tumor extracts containing RNR.

    • The assay measures the conversion of a radiolabeled substrate (e.g., [14C]CDP) to its corresponding deoxyribonucleotide ([14C]dCDP).

    • Incubate the cell extract with the radiolabeled substrate, ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and various concentrations of the inhibitor (the diphosphate form of the nucleoside analog).

    • Stop the reaction and separate the substrate and product using thin-layer chromatography (TLC) or HPLC.

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

    • Calculate the concentration of the inhibitor that reduces RNR activity by 50% (IC50).[4][10]

F. Apoptosis Induction Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with a carbocyclic nucleoside analog.

  • Methodology:

    • Treat cells with the carbocyclic nucleoside analog for various time points.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in a binding buffer.

    • Stain the cells with Annexin V-FITC (or another fluorescent conjugate) and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Quantify the different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11][12][13]

References

Application Notes and Protocols for Carbodine Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, a carbocyclic analog of cytidine, has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] Its mechanism of action is primarily attributed to the inhibition of CTP synthetase, a crucial enzyme in nucleotide biosynthesis, and may also involve the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][3] These application notes provide a summary of the cell lines sensitive to this compound's antiviral effects, available quantitative data, and detailed protocols for key experimental assays.

Cell Lines Sensitive to this compound

This compound has shown antiviral efficacy in a range of mammalian cell lines. The choice of cell line is critical for assessing the antiviral activity against specific viruses. Commonly used sensitive cell lines include:

  • Madin-Darby Canine Kidney (MDCK) Cells: Frequently used for influenza virus research, MDCK cells are sensitive to the antiviral effects of this compound against influenza A viruses.[3]

  • Vero Cells: Derived from the kidney of an African green monkey, Vero cells are susceptible to a wide range of viruses and are a suitable model for evaluating this compound's broad-spectrum activity.[1]

  • HeLa Cells: A human cervical cancer cell line, HeLa cells have also been used to demonstrate the antiviral effects of this compound.[1]

  • Primary Rhesus Monkey Kidney (RhMK) Cells: These primary cells are a valuable in vitro model for studying viral replication and have been used to show this compound's inhibition of influenza virus replication.[3]

Quantitative Data

The following table summarizes the available quantitative data on the antiviral activity of this compound. It is important to note that publicly available data is limited, and further studies are required to establish a comprehensive profile of this compound's potency against a wider range of viruses.

VirusCell LineAssay TypeValueReference
Human Influenza A VirusesMadin-Darby Canine Kidney (MDCK) & Primary Rhesus Monkey KidneyCytopathic Effect (CPE) InhibitionMIC50: ~2.6 µg/mL[3]

Note: MIC50 (Minimum Inhibitory Concentration 50%) is the concentration of the drug that inhibits 50% of the viral growth. More comprehensive studies reporting EC50 (50% Effective Concentration) and CC50 (50% Cytotoxic Concentration) values are needed to determine the selectivity index (SI = CC50/EC50) of this compound for various virus-cell systems.

Experimental Protocols

Detailed methodologies for key experiments to assess the antiviral effects of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Sensitive cell line (e.g., MDCK, Vero, HeLa)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells in triplicate. Include a "cells only" control (medium without this compound) and a "blank" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using a non-linear regression analysis.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of a sensitive cell line in 6-well or 12-well plates

  • Virus stock of known titer

  • This compound stock solution

  • Serum-free cell culture medium

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Preparation: Grow a confluent monolayer of the chosen cell line in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus in serum-free medium.

  • Infection: Wash the cell monolayers with PBS and infect with 100-200 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: During the infection period, prepare different concentrations of this compound in the overlay medium. After infection, remove the virus inoculum and add 2 mL of the this compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells (no this compound).

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Sensitive cell line in 24-well or 48-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium

Procedure:

  • Cell Seeding and Infection: Seed cells and infect them with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound. Include a virus control (no this compound).

  • Incubation: Incubate the plates for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, freeze-thaw the plates three times to lyse the cells and release the progeny virus.

  • Titration of Progeny Virus: Collect the supernatant from each well and perform a serial dilution. Titrate the amount of infectious virus in each sample using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the viral titer for each this compound concentration. The EC50 value is the concentration of this compound that reduces the virus yield by 50% compared to the virus control.

Signaling Pathways and Mechanism of Action

Inhibition of CTP Synthetase

The primary proposed mechanism of action for this compound is the inhibition of CTP (cytidine triphosphate) synthetase. This compound, as a cytidine analog, is intracellularly phosphorylated to its triphosphate form, this compound-TP. This active metabolite then competes with the natural substrate, UTP (uridine triphosphate), for the active site of CTP synthetase, thereby inhibiting the de novo synthesis of CTP, an essential precursor for RNA and DNA synthesis. This depletion of the CTP pool hinders both host cell and viral replication.

CTP_Synthetase_Inhibition cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 This compound Action cluster_2 Downstream Effects UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Substrate CTP CTP RNA_DNA_Synthesis RNA & DNA Synthesis CTP->RNA_DNA_Synthesis CTP_Synthetase->CTP Product This compound This compound Carbodine_TP This compound-TP This compound->Carbodine_TP Intracellular Phosphorylation Carbodine_TP->CTP_Synthetase Competitive Inhibition Viral_Replication Viral Replication RNA_DNA_Synthesis->Viral_Replication

Caption: Inhibition of CTP Synthetase by this compound.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

A secondary proposed mechanism for this compound's antiviral activity is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After being converted to this compound-TP, it can act as a fraudulent nucleotide. During viral RNA replication, the viral RdRp may incorporate this compound-TP into the nascent RNA strand instead of the natural CTP. The incorporation of this analog can lead to chain termination or introduce mutations, ultimately disrupting the replication of the viral genome.

Viral_RdRp_Inhibition cluster_0 Viral RNA Replication cluster_1 This compound Interference Viral_RNA_Template Viral RNA Template Viral_RdRp Viral RdRp Viral_RNA_Template->Viral_RdRp Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Elongation Incorporation Incorporation into Nascent RNA Viral_RdRp->Incorporation NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->Viral_RdRp Carbodine_TP This compound-TP Carbodine_TP->Viral_RdRp Fraudulent Substrate Chain_Termination Chain Termination / Mutation Incorporation->Chain_Termination Experimental_Workflow cluster_0 Initial Screening cluster_1 Antiviral Efficacy Assays cluster_2 Data Analysis & Interpretation A Select Sensitive Cell Line & Virus B Determine CC50 (Cytotoxicity Assay) A->B C Plaque Reduction Assay (Determine EC50) B->C D Virus Yield Reduction Assay (Confirm EC50) B->D E Calculate Selectivity Index (SI = CC50 / EC50) C->E D->E F Mechanism of Action Studies E->F

References

Troubleshooting & Optimization

Carbodine Efficacy in Mouse Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a lack of efficacy with Carbodine in mouse models, despite promising in vitro results.

Troubleshooting Guides

Issue: this compound shows potent antiviral activity in vitro but no efficacy in mouse models of influenza virus infection.

This is a documented observation for this compound. While it effectively inhibits influenza virus replication in cell cultures, this activity does not translate to a therapeutic benefit in infected mice.[1] The following troubleshooting guide explores potential reasons for this discrepancy and suggests experimental steps to investigate further.

1. Pharmacokinetics and Bioavailability:

  • Hypothesis: this compound may have poor absorption, rapid metabolism into inactive forms, or inefficient distribution to the target tissues (e.g., lungs) in mice.

  • Troubleshooting Steps:

    • Conduct pharmacokinetic (PK) studies to determine the concentration of this compound and its active triphosphate form in plasma and lung tissue over time after administration.

    • Analyze urine and feces to identify and quantify metabolites. This can reveal if rapid inactivation is occurring.

    • Compare the achieved concentration of the active metabolite in the target tissue with the in vitro effective concentration (IC50).

2. In Vivo Metabolism:

  • Hypothesis: The metabolic conversion of this compound to its active triphosphate form may be inefficient in mouse tissues compared to the cell lines used for in vitro testing.[1]

  • Troubleshooting Steps:

    • Measure the levels of this compound triphosphate in lung tissue from this compound-treated mice.

    • Compare the triphosphate levels to those achieved in the in vitro assays where efficacy was observed.

3. Off-Target Toxicity:

  • Hypothesis: this compound may exhibit dose-limiting toxicity in mice at concentrations below the therapeutic window required for antiviral efficacy.[1]

  • Troubleshooting Steps:

    • Perform a dose-escalation study to carefully determine the maximum tolerated dose (MTD) in the specific mouse strain being used.

    • Observe animals for any signs of toxicity, and perform histopathological analysis of key organs.

    • If the MTD results in tissue concentrations of the active metabolite that are below the in vitro IC50, it is unlikely that an effective dose can be safely administered.

4. Route of Administration:

  • Hypothesis: The route of administration (e.g., intraperitoneal, intranasal) may not be optimal for delivering the drug to the site of viral replication.[1]

  • Troubleshooting Steps:

    • If not already done, test different routes of administration, such as intravenous or aerosol inhalation, and repeat PK and efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a carbocyclic analog of cytidine. Its antiviral activity is attributed to its intracellular conversion to this compound triphosphate. This active metabolite is believed to interfere with the viral RNA-dependent RNA polymerase, thereby inhibiting viral replication.[1]

Q2: Has this compound's lack of in vivo efficacy been previously reported?

A2: Yes, a study reported that while this compound was active against influenza A viruses in vitro, it did not show any efficacy against lethal influenza virus infections in mice when administered via either intraperitoneal or intranasal routes, up to dose-limiting toxic levels.[1]

Q3: What was the reported in vitro potency of this compound?

A3: The 50% minimum inhibitory concentration (MIC50) for this compound against human influenza type A viruses was approximately 2.6 µg/mL in Madin-Darby canine kidney (MDCK) and primary rhesus monkey kidney cell cultures.[1]

Q4: Could deamination of this compound be responsible for its lack of in vivo efficacy?

A4: In vitro studies using a combination of this compound and tetrahydrouridine (a deaminase inhibitor) showed no enhanced efficacy compared to this compound alone. This suggests that significant deamination was not occurring in the cell culture experiments.[1] However, the rate of deamination in vivo in mice could be different and should be investigated through metabolite identification studies.

Quantitative Data Summary

ParameterIn Vitro (MDCK & RhMK cells)In Vivo (Mouse Model)Reference
Compound This compoundThis compound[1]
Target Influenza A VirusInfluenza A Virus (lethal infection)[1]
Efficacy Significant antiviral activityNo efficacy observed[1]
IC50/MIC50 ~2.6 µg/mLNot applicable[1]
Administration Route Not applicableIntraperitoneal and Intranasal[1]
Outcome Inhibition of viral cytopathogenic effects and replicationNo protection from lethal infection[1]
Toxicity Not specifiedDose-limiting toxicity observed[1]

Experimental Protocols

General Protocol for In Vivo Efficacy Testing of an Antiviral Compound in a Mouse Influenza Model:

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) and acclimatize the animals for at least one week.

  • Virus Strain: Use a mouse-adapted influenza virus strain (e.g., A/PR/8/34 H1N1).

  • Infection: Anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5-10 LD50) of the virus.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, positive control with a known effective antiviral, and different dose levels of the test compound).

    • Administer the treatment at specified time points (e.g., starting 4 hours before infection and continuing twice daily for 5 days). The route of administration (e.g., intraperitoneal, oral gavage, intranasal) should be selected based on the compound's properties.

  • Monitoring:

    • Monitor the mice daily for changes in body weight, signs of illness (e.g., ruffled fur, lethargy), and survival for at least 14 days post-infection.

    • A humane endpoint should be established (e.g., >25% body weight loss).

  • Endpoint Analysis:

    • Primary endpoints are typically survival rate and mean time to death.

    • Secondary endpoints can include viral titers in the lungs at different time points, lung pathology scores, and inflammatory cytokine levels in bronchoalveolar lavage fluid.

  • Statistical Analysis: Use appropriate statistical methods (e.g., Kaplan-Meier survival analysis, t-tests, or ANOVA) to compare the outcomes between treatment groups.

Visualizations

Carbodine_Mechanism_of_Action cluster_cell Host Cell Carbodine_in This compound Carbodine_TP This compound Triphosphate (Active Metabolite) Carbodine_in->Carbodine_TP Intracellular Kinases Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_RNA_Polymerase Inhibition Viral_Replication Viral Replication Viral_RNA_Polymerase->Viral_Replication Enables Carbodine_out Extracellular this compound Carbodine_out->Carbodine_in Uptake

Caption: Proposed mechanism of action for this compound's antiviral activity.

Caption: Troubleshooting workflow for lack of in vivo efficacy.

References

Technical Support Center: Troubleshooting Carbodine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbodine (Carbocyclic cytidine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound, also known as Carbocyclic cytidine, is a carbocyclic nucleoside analog.[1] It is recognized for its broad-spectrum antiviral activity against various DNA and RNA viruses, including influenza A.[2] Its mechanism as an antiviral agent is thought to involve the inhibition of CTP synthetase, an enzyme crucial for nucleotide biosynthesis.[2]

Q2: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity:

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your culture media can lead to inconsistent concentrations and cellular stress, resulting in cytotoxicity. It is crucial to ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the culture medium.[3][4]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[5][6] It is essential to have a vehicle control (medium with the same concentration of solvent) to distinguish between compound- and solvent-induced cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. This can be due to differences in metabolic pathways, expression of drug transporters, or the ability to cope with cellular stress.[7]

  • Compound Stability: The stability of this compound in your specific cell culture medium and incubation conditions (temperature, light exposure) could affect its potency and cytotoxic profile.[8][9][10][11]

  • Off-Target Effects: At higher concentrations, this compound may exert off-target effects that contribute to cytotoxicity, independent of its primary mechanism of action.[12][13][14][15][16]

Q3: My this compound solution appears cloudy after adding it to the cell culture medium. What should I do?

Cloudiness or precipitation indicates that the compound is not fully soluble at the tested concentration in your culture medium. Here are some steps to address this:

  • Optimize Stock Concentration: Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the desired final concentration in your media. This keeps the final DMSO concentration low while aiding solubility.[3][4]

  • Pre-warm Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Gentle Mixing: After adding the compound, mix the medium gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can sometimes promote precipitation.

  • Solubility Testing: Before conducting your experiment, perform a simple solubility test by adding your highest concentration of this compound to the cell culture medium and observing it under a microscope for any precipitate.

Q4: I am seeing high background or variability in my cytotoxicity assay results. How can I troubleshoot this?

High background and variability can obscure the true effect of your compound. Consider the following:

  • Washing Steps: Ensure thorough but gentle washing of the cell monolayer to remove any residual compound or interfering substances from the media before adding assay reagents.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and use appropriate pipetting techniques.[17]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth and assay results. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Reagent and Media Quality: Use high-quality, sterile-filtered reagents and media. Contaminants can interfere with the assay chemistry.[18]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the assessment of this compound cytotoxicity.

Problem Potential Cause Recommended Solution
Unexpectedly High Cytotoxicity 1. Compound Precipitation: this compound may not be fully soluble in the culture medium at the tested concentration.- Visually inspect the culture medium for any precipitate after adding this compound. - Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. - Perform a solubility test prior to the experiment.[3]
2. High Solvent Concentration: The final concentration of DMSO (or other solvent) may be toxic to the cells.- Calculate the final DMSO concentration in your culture medium. - Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[6] - Always include a vehicle control (medium + solvent) in your experimental setup.
3. Incorrect Compound Concentration: Errors in stock solution preparation or dilution calculations.- Double-check all calculations for serial dilutions. - If possible, verify the concentration of the stock solution spectrophotometrically or by other analytical methods.
4. Cell Line Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents.- Regularly test your cell lines for mycoplasma contamination. - Practice good aseptic technique.
No or Low Cytotoxicity Observed 1. Compound Inactivity/Degradation: this compound may have degraded due to improper storage or handling.- Store this compound stock solutions at -20°C or -80°C and protect from light. - Prepare fresh dilutions from the stock solution for each experiment.
2. Resistant Cell Line: The chosen cell line may be inherently resistant to this compound's cytotoxic effects.- Test this compound on a panel of different cell lines to identify a sensitive model. - Review the literature for cell lines known to be sensitive to nucleoside analogs.
3. Sub-optimal Assay Conditions: Insufficient incubation time or inappropriate assay for the mechanism of cell death.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. - Consider using multiple cytotoxicity assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis).
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.- Ensure a uniform single-cell suspension before plating. - Use a multichannel pipette carefully and mix the cell suspension between plating sets of wells.
2. Pipetting Errors: Inaccurate pipetting of this compound solutions or assay reagents.- Calibrate your pipettes regularly. - Use fresh pipette tips for each dilution and well to avoid cross-contamination.
3. Edge Effects: Evaporation from the outer wells of the plate.- Avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS to maintain humidity.

Quantitative Data Summary

While specific IC50 values for this compound's cytotoxicity are not widely published, the following table provides a summary of the cytotoxic activity of related β-carboline alkaloids in various cancer cell lines, as measured by the MTT assay. This data can serve as a reference for expected potency.

Compound Cell Line IC50 (µM) Reference
HarmineHCT116 (Colon)33[19]
HarmineHBL-100 (Breast)32[19]
HarmineA549 (Lung)106[19]
HarmalineHCT116/OXA (Oxaliplatin-resistant Colon)29.9 µg/mL (at 48h)[7]
β-Carboline Dimer (Comp1)MG-63 (Osteosarcoma)4.6[20]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • Include the following controls as per the kit's instructions:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Medium background (medium without cells)

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the kit's protocol to mix the supernatant with the reaction mixture in a fresh 96-well plate.

  • Incubate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the formula provided in the assay kit manual.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • White-walled 96-well plates (for luminescence assays)

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • After the desired incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

Experimental Workflow for Troubleshooting this compound Cytotoxicity

Troubleshooting_Workflow start Start: Unexpected Cytotoxicity Observed check_solubility Check Compound Solubility (Precipitate in media?) start->check_solubility solubility_yes Yes check_solubility->solubility_yes Precipitate Observed solubility_no No check_solubility->solubility_no No Precipitate optimize_stock Optimize Stock Concentration (Higher conc. in DMSO, smaller volume) solubility_yes->optimize_stock check_solvent Check Solvent Concentration (Is final DMSO% > 0.5%?) solubility_no->check_solvent retest_solubility Re-test Solubility optimize_stock->retest_solubility retest_solubility->check_solubility solvent_yes Yes check_solvent->solvent_yes High DMSO solvent_no No check_solvent->solvent_no Low DMSO reduce_dmso Reduce Final DMSO Concentration solvent_yes->reduce_dmso check_controls Review Controls (Vehicle control shows toxicity?) solvent_no->check_controls reduce_dmso->check_solvent controls_yes Yes check_controls->controls_yes Vehicle Toxic controls_no No check_controls->controls_no Vehicle Not Toxic solvent_issue Solvent Toxicity Issue controls_yes->solvent_issue compound_issue Potential Compound-Specific Cytotoxicity controls_no->compound_issue solvent_issue->reduce_dmso time_course Perform Time-Course (24h, 48h, 72h) compound_issue->time_course dose_response Perform Dose-Response (Wide concentration range) time_course->dose_response alt_assay Use Alternative Assay (e.g., LDH, Caspase) dose_response->alt_assay end Identify Source of Cytotoxicity alt_assay->end

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of related carbocyclic nucleoside analogs and compounds that induce oxidative stress, the following pathway is a plausible model for this compound-induced apoptosis.

Carbodine_Apoptosis_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Optimizing Carbodine concentration for maximum viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Carbodine concentration for maximum viral inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, the carbocyclic analog of cytidine, is an antiviral agent with demonstrated activity against a range of viruses.[1][2][3] Its primary mechanism of action is believed to be the inhibition of viral replication through interference with viral RNA synthesis. After entering a cell, this compound is metabolized to this compound triphosphate. This active form is thought to interfere with the viral RNA-dependent RNA polymerase reaction, a critical step in the replication of many RNA viruses.[4] Another proposed target for this compound is CTP synthetase, an enzyme that converts UTP to CTP, which would also disrupt viral RNA synthesis.[1][3]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated a broad spectrum of antiviral activity in vitro. It has shown significant activity against influenza A virus strains, including A0/PR-8/34 and A2/Aichi/2/68 (Hong Kong).[4][5] Beyond influenza viruses, this compound has also been reported to be active against other RNA viruses such as toga-, corona-, paramyxo-, and rhabdoviruses, as well as DNA viruses like poxviruses.[1][3]

Q3: What is a recommended starting concentration for in vitro experiments with this compound?

A3: For in vitro experiments targeting influenza A viruses, a good starting point for this compound concentration is around 2.6 µg/mL. This is the approximate 50% minimum inhibitory concentration (MIC50) observed for inhibiting human influenza A viruses in cell culture.[4][5] However, the optimal concentration will vary depending on the specific virus strain, cell line, and experimental conditions. It is always recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific system.

Q4: What are the known limitations of this compound?

A4: While this compound has shown reproducible antiviral activity in vitro, it did not demonstrate efficacy in mouse models of lethal influenza virus infections.[4][5] When administered to mice via intraperitoneal or intranasal routes, this compound did not provide protection up to dose-limiting toxic levels.[4][5] This highlights a potential challenge in translating its in vitro potency to in vivo effectiveness, possibly due to factors such as pharmacokinetics or metabolism in a whole-organism system.

Q5: How should I determine the optimal concentration of this compound for my experiments?

A5: The optimal concentration of this compound should be determined by balancing its antiviral efficacy with its cytotoxicity. This is typically achieved by performing two parallel assays: an efficacy assay (e.g., plaque reduction assay, virus yield reduction assay) to determine the EC50, and a cytotoxicity assay (e.g., MTT or MTS assay) to determine the 50% cytotoxic concentration (CC50) in the same cell line used for the antiviral assay. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable therapeutic window.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various influenza A virus strains in Madin-Darby Canine Kidney (MDCK) cells. The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are used to calculate the Selectivity Index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

Virus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Influenza A/PR/8/34 (H1N1)MDCK2.6[4]>100>38.5
Influenza A/Aichi/2/68 (H3N2)MDCK3.1>100>32.3
Influenza A/California/07/2009 (H1N1pdm)MDCK4.5>100>22.2

Note: The EC50 value for Influenza A/PR/8/34 is based on published data. Other values are representative examples to illustrate the data structure.

Experimental Protocol: Plaque Reduction Assay

This protocol outlines the steps to determine the antiviral activity of this compound against influenza A virus in MDCK cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Infection medium (DMEM, 2 µg/mL TPCK-trypsin, 1% BSA)

  • Agarose overlay medium (2X DMEM, 2% agarose, 2 µg/mL TPCK-trypsin, 1% BSA)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

    • Incubate at 37°C with 5% CO2.

  • Preparation of this compound Dilutions:

    • Prepare a series of 2-fold dilutions of this compound in infection medium. The concentration range should bracket the expected EC50 (e.g., from 100 µg/mL down to 0.1 µg/mL).

    • Include a "no drug" control (infection medium only).

  • Infection:

    • On the day of the experiment, wash the confluent MDCK cell monolayers twice with PBS.

    • Prepare the virus inoculum by diluting the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

    • Mix equal volumes of the virus inoculum and each this compound dilution (and the "no drug" control).

    • Add 200 µL of the virus-Carbodine mixture to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Agarose Overlay:

    • After the 1-hour adsorption period, aspirate the inoculum from the wells.

    • Gently wash the monolayer once with PBS to remove unbound virus.

    • Overlay each well with 2 mL of pre-warmed (42°C) agarose overlay medium.

    • Allow the agarose to solidify at room temperature for 20 minutes.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers by adding 1 mL of crystal violet solution to each well for 15 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.

    • Plot the percentage of plaque reduction against the this compound concentration and determine the EC50 value using non-linear regression analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No plaques in any wells, including the virus control. - Inactive virus stock.- Incorrect virus titer.- Cells are not susceptible to the virus.- Use a fresh, properly stored virus stock.- Re-titer the virus stock.- Confirm that the MDCK cell line is permissive for the influenza strain being used.
Cell monolayer detaches or appears unhealthy. - Cytotoxicity of this compound at high concentrations.- Contamination (bacterial or fungal).- Over-confluent or unhealthy cells at the start of the experiment.- Perform a cytotoxicity assay (e.g., MTT) to determine the CC50 of this compound.- Use aseptic techniques throughout the protocol.- Ensure cells are seeded at the correct density and are healthy before infection.
Inconsistent plaque sizes or morphology. - Incomplete removal of the virus inoculum before adding the overlay.- Uneven solidification of the agarose overlay.- Cell monolayer was not fully confluent.- Ensure the monolayer is washed thoroughly but gently after the adsorption period.- Allow the plates to sit on a level surface until the overlay has completely solidified.- Optimize cell seeding density to achieve a uniform, confluent monolayer.
High variability in plaque counts between replicate wells. - Inaccurate pipetting.- Uneven distribution of cells or virus.- Edge effects in the culture plate.- Use calibrated pipettes and ensure proper mixing of solutions.- Gently rock plates during infection to ensure even virus distribution.- Avoid using the outermost wells of the plate if edge effects are suspected.
No dose-dependent inhibition observed. - this compound concentration range is too high or too low.- this compound is inactive against the tested virus strain.- Experimental error.- Test a broader range of this compound concentrations.- Verify the reported activity of this compound against your virus of interest.- Carefully review the protocol and repeat the experiment.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_incubation Day 2-4: Incubation cluster_analysis Day 4-5: Analysis seed_cells Seed MDCK cells in 6-well plates incubate_cells Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells prep_dilutions Prepare this compound serial dilutions prep_virus Prepare virus inoculum mix_virus_drug Mix virus and this compound prep_dilutions->mix_virus_drug prep_virus->mix_virus_drug infect_cells Infect cell monolayers (1 hr) mix_virus_drug->infect_cells add_overlay Add agarose overlay infect_cells->add_overlay incubate_plaques Incubate for 48-72 hours for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells (Crystal Violet) incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calc_ec50 Calculate % inhibition and determine EC50 count_plaques->calc_ec50

Caption: Experimental workflow for the Plaque Reduction Assay.

mechanism_of_action cluster_cell Host Cell cluster_virus Viral Replication Cycle This compound This compound (C) Carbodine_TP This compound Triphosphate (C-TP) This compound->Carbodine_TP Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Carbodine_TP->RdRp Inhibits Viral_RNA Viral Genomic RNA (vRNA) Replication_Complex Replication Complex Viral_RNA->Replication_Complex Template RdRp->Replication_Complex New_vRNA Progeny vRNA Replication_Complex->New_vRNA RNA Synthesis

Caption: Proposed mechanism of action for this compound.

References

Why is Carbodine inactive against certain viral strains?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving Carbodine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a carbocyclic analog of cytidine. Its primary mechanism of action is the inhibition of the host cell enzyme CTP synthetase.[1][2][3] This enzyme is crucial for the de novo synthesis of cytidine triphosphate (CTP), an essential building block for RNA and DNA synthesis. By inhibiting CTP synthetase, this compound depletes the intracellular pool of CTP, which in turn inhibits viral replication as the virus cannot efficiently synthesize its genetic material and transcribe its genes. The antiviral and cytocidal effects of this compound can be reversed by the addition of exogenous cytidine or uridine, further confirming its mechanism of action.[2]

Q2: Against which types of viruses is this compound generally active?

This compound has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses in vitro.[1][2][3] This includes:

  • DNA Viruses: Poxviruses (e.g., vaccinia virus).[1][2]

  • (+)RNA Viruses: Togaviruses (e.g., Sindbis, Semliki forest), Coronaviruses.[1][2]

  • (-)RNA Viruses: Orthomyxoviruses (e.g., Influenza A and B), Paramyxoviruses (e.g., parainfluenza, measles), Rhabdoviruses (e.g., vesicular stomatitis virus).[1][2][4]

  • (+/-)RNA Viruses: Reoviruses.[1][2]

Troubleshooting Guide: Investigating this compound's Inactivity Against Certain Viral Strains

Researchers may occasionally observe a lack of efficacy of this compound against specific viral strains. This guide provides potential explanations and troubleshooting steps.

Problem: this compound does not inhibit the replication of my target virus.

Below are potential reasons for the observed inactivity of this compound, ranging from specific viral characteristics to experimental considerations.

Potential Cause 1: Virus-Specific Differences in Nucleotide Metabolism

While this compound has shown activity against some members of the Paramyxovirus family, such as measles and parainfluenza viruses, there are reports of its inactivity against Nipah virus (NiV), another paramyxovirus. The precise reason for this discrepancy is not yet fully elucidated in published literature. However, several hypotheses can be considered:

  • Alternative Nucleotide Acquisition Pathways: It is theoretically possible that some viruses have evolved mechanisms to utilize alternative pathways for CTP acquisition that are less dependent on the host cell's de novo synthesis. This could involve scavenging nucleotides from the extracellular environment more efficiently or possessing a viral-encoded enzyme with CTP synthetase-like activity, although the latter is not common for RNA viruses.

  • Lower CTP Requirement of Viral Polymerase: The RNA-dependent RNA polymerase (RdRp) of different viruses may have varying affinities (Km) for CTP. A virus with an RdRp that can function efficiently at very low CTP concentrations might be less susceptible to the effects of this compound.

  • Viral Manipulation of Host Cell Metabolism: Some viruses are known to actively manipulate host cell metabolic pathways to their advantage. It is conceivable that certain viruses could upregulate specific host cell processes to counteract the CTP depletion caused by this compound.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for studies on the specific virus of interest and its interaction with host cell nucleotide metabolism.

  • Comparative Studies: If possible, perform parallel experiments with a virus known to be sensitive to this compound as a positive control. This will help confirm that the experimental setup and this compound stock are valid.

  • Metabolomic Analysis: Advanced metabolomic studies could be conducted to measure the intracellular CTP pools in infected and uninfected cells, both in the presence and absence of this compound. This may provide insights into how the virus modulates nucleotide availability.

Potential Cause 2: Enantiomeric Specificity

This compound exists as two enantiomers: D-(-)-Carbodine and L-(+)-Carbodine. Studies have shown that the antiviral activity can be highly specific to one enantiomer.

  • Example: Venezuelan Equine Encephalitis Virus (VEEV): Research has demonstrated that the D-(-) enantiomer of this compound is active against VEEV, while the L-(+) enantiomer shows no activity. This is attributed to the stereoselectivity of the host CTP synthetase.

Troubleshooting Steps:

  • Verify Enantiomeric Form: Confirm the enantiomeric form of the this compound used in the experiment. If a racemic mixture was used, consider testing the individual enantiomers if available.

  • Consult Supplier Information: Review the technical data sheet provided by the supplier for information on the specific enantiomer or mixture provided.

Potential Cause 3: Experimental Conditions and Cell-Type Effects

The observed activity of an antiviral compound can be influenced by the experimental setup.

  • Cell Line Differences: The expression and activity of CTP synthetase can vary between different cell lines. A cell line with exceptionally high basal levels of CTP synthetase may require higher concentrations of this compound to achieve effective inhibition.

  • Drug Concentration and Exposure Time: Insufficient drug concentration or a short exposure time may not be adequate to deplete the intracellular CTP pool to a level that inhibits viral replication.

  • In Vivo vs. In Vitro Discrepancy: this compound has shown reproducible activity in vitro against influenza viruses, but it did not exhibit efficacy in mouse models.[5] This highlights that factors such as pharmacokinetics, bioavailability, and metabolism can significantly impact in vivo efficacy.

Troubleshooting Steps:

  • Dose-Response Curve: Generate a comprehensive dose-response curve to determine if higher concentrations of this compound are effective.

  • Time-of-Addition Experiment: Perform a time-of-addition study to identify the optimal window for this compound's antiviral activity in relation to the viral replication cycle.

  • Use of Different Cell Lines: If feasible, test the activity of this compound against the virus in a different, well-characterized cell line.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against various influenza virus strains.

Virus StrainCell Line50% Minimum Inhibitory Concentration (MIC50)
Influenza A0/PR-8/34Madin-Darby canine kidney~2.6 µg/ml
Influenza A2/Aichi/2/68 (Hong Kong)Primary rhesus monkey kidney~2.6 µg/ml

Data extracted from Shannon et al., 1981.[5]

Experimental Protocols

Determination of Antiviral Activity by Cytopathic Effect (CPE) Reduction Assay (Example for Influenza Virus)

  • Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of influenza virus that produces a clear cytopathic effect in 48-72 hours.

  • Treatment: Immediately after infection, add the various dilutions of this compound to the wells. Include untreated, virus-infected controls and uninfected, drug-treated controls.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • CPE Observation: Observe the cell monolayers microscopically for the presence of CPE daily for 3-4 days.

  • Data Analysis: The MIC50 is determined as the concentration of this compound that reduces the viral CPE by 50% compared to the untreated virus control.

Visualizations

Carbodine_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Virus UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Glutamine ATP Viral_Replication Viral RNA/DNA Synthesis CTP->Viral_Replication Viral_Polymerase Viral Polymerase This compound This compound This compound->CTP_Synthetase Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Carbodine_Inactivity cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps Start This compound is inactive against the target virus Cause1 Virus-Specific Factors (e.g., Nipah Virus) Start->Cause1 Cause2 Enantiomeric Specificity Start->Cause2 Cause3 Experimental Conditions Start->Cause3 Step1 Literature Review Comparative Studies Metabolomics Cause1->Step1 Step2 Verify Enantiomer (D- vs L-) Cause2->Step2 Step3 Optimize Concentration and Time Use Different Cell Lines Cause3->Step3

Caption: Troubleshooting workflow for this compound inactivity.

References

Technical Support Center: Overcoming Carbodine Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating Carbodine degradation in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a carbocyclic analog of cytidine, investigated for its potential antiviral activity, particularly against influenza viruses.[1] Unlike natural nucleosides, this compound has a carbocyclic ring instead of a ribose sugar moiety, which can confer different metabolic stability and biological activity. Its mechanism of action is thought to involve interference with viral RNA-dependent RNA polymerase after being metabolized to its triphosphate form within the cell.[1]

Q2: What are the main causes of this compound degradation in experimental solutions?

While specific public data on this compound degradation is limited, based on its structure as a cytidine analog, the primary degradation pathways are likely hydrolysis and deamination. General factors that contribute to the degradation of chemical compounds in solution include:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[2][4]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[2]

  • Enzymatic Activity: If working with biological matrices, enzymes like deaminases can degrade this compound.[1][2]

Q3: What are the likely degradation products of this compound?

The primary degradation product of this compound through deamination is likely the carbocyclic analog of uridine.[1] Hydrolysis of the glycosidic-like bond, though less likely due to the carbocyclic ring, could theoretically yield the pyrimidine base and the carbocyclic ring structure.

Q4: How can I detect and quantify this compound degradation?

Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying this compound from its degradation products.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher specificity and can be used to identify unknown degradation products by providing molecular weight information.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for nucleoside analogs unless derivatized, GC-MS can also be used for analysis.[5]

  • UV-Visible Spectroscopy: This method can be used for a quick estimation of degradation if this compound and its degradation products have distinct absorption spectra.[5]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound concentration in my aqueous stock solutions.

Potential Cause Troubleshooting Step Rationale
Inappropriate pH Prepare stock solutions in a buffered system, ideally between pH 6.0 and 8.0. Conduct a pH stability study to determine the optimal pH for your experimental conditions.Extreme pH values can catalyze the hydrolysis of the amino group on the pyrimidine ring.
High Storage Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.Lower temperatures significantly reduce the rate of chemical degradation.[2][3]
Light Exposure Store stock solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.Photodegradation can be a significant pathway for the degradation of heterocyclic compounds.[4]
Oxidation Use degassed solvents to prepare solutions. Consider adding antioxidants like ascorbic acid or EDTA if compatible with your experimental system.Dissolved oxygen can lead to oxidative degradation of the molecule.

Problem 2: My experimental results are inconsistent, and I suspect this compound degradation during the experiment.

Potential Cause Troubleshooting Step Rationale
Degradation in Cell Culture Media Prepare fresh this compound-containing media for each experiment. Perform a time-course stability study of this compound in your specific cell culture media at 37°C.Components in cell culture media can interact with and degrade this compound over time.
Enzymatic Degradation If using cell lysates or biological fluids, consider adding enzyme inhibitors. The use of tetrahydrouridine, a cytidine deaminase inhibitor, has been explored with this compound.[1]Cellular enzymes, particularly deaminases, can metabolize this compound.[1]
Interaction with other reagents Evaluate the compatibility of this compound with all other components in your experimental setup.Other chemical reagents could be reacting with and degrading this compound.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions, based on general principles of nucleoside analog stability. Researchers should perform their own stability studies for their specific experimental setups.

Condition Solvent/Medium Temperature Incubation Time Remaining this compound (%)
A pH 4.0 Buffer37°C24 hours75%
B pH 7.4 Buffer37°C24 hours95%
C pH 9.0 Buffer37°C24 hours80%
D Cell Culture Medium37°C24 hours90%
E pH 7.4 Buffer4°C7 days98%
F pH 7.4 Buffer-20°C30 days>99%

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound in a given solution over time.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (pH 7.4)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., phosphate buffer, cell culture medium).

  • Incubation: Aliquot the stock solution into several vials and incubate them under the desired experimental conditions (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately store it at -80°C to halt any further degradation.

  • HPLC Analysis:

    • Thaw the samples and dilute them to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound (e.g., ~270 nm).

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Calculate the percentage of remaining this compound at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

Carbodine_Degradation_Pathway This compound This compound (Carbocyclic Cytidine) Deamination Deamination (e.g., acidic pH, enzymes) This compound->Deamination Major Pathway Hydrolysis Hydrolysis (e.g., extreme pH) This compound->Hydrolysis Minor Pathway Degradation_Product_1 Carbocyclic Uridine Deamination->Degradation_Product_1 Degradation_Product_2 Pyrimidine Base + Carbocyclic Ring Hydrolysis->Degradation_Product_2

References

Addressing limited bioavailability of Carbodine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited in vivo bioavailability of Carbodine in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We observe potent in vitro antiviral activity with this compound, but it shows poor efficacy in our animal models. What could be the underlying reason?

A: A common reason for the discrepancy between in vitro potency and in vivo efficacy is limited bioavailability.[1] this compound, despite its activity in cell cultures, may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect when administered orally in animal models. This is a frequent challenge for many nucleoside analogs.[2][3]

Q2: What are the primary factors contributing to this compound's limited oral bioavailability?

A: The limited oral bioavailability of this compound is likely due to a combination of two main factors:

  • Poor Membrane Permeability: this compound is a highly polar molecule, as indicated by its computed physicochemical properties (see Table 1).[4] This high polarity hinders its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.

  • Metabolic Instability: While the carbocyclic nature of this compound offers protection against cleavage by phosphorylases, it can still be a substrate for other enzymes.[5] For instance, this compound can be deaminated by cytidine deaminase (CDA), which would convert it into an inactive uridine analog.[6] Although the rate of deamination is slower than for natural cytidine, it could contribute to pre-systemic metabolism and reduced bioavailability.[6]

Q3: How can we improve the oral bioavailability of this compound in our animal studies?

A: Several strategies can be employed to enhance the oral absorption of this compound. These can be broadly categorized as formulation-based and medicinal chemistry-based approaches. See Table 2 for a comparison.

  • Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve its solubility and facilitate its transport across the intestinal epithelium.[7]

    • Nanoparticle Formulations: Polymeric nanoparticles can protect this compound from degradation in the gastrointestinal tract and enhance its absorption.[2][8]

    • Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions between intestinal epithelial cells can increase the absorption of polar drugs like this compound.[9]

  • Medicinal Chemistry Approaches:

    • Prodrugs: Modifying the structure of this compound to create a more lipophilic prodrug can significantly enhance its membrane permeability. The prodrug is designed to be converted back to the active this compound molecule within the body.[10][11] Common prodrug strategies for nucleoside analogs involve esterification of the hydroxyl groups.[3]

Q4: What are the first steps we should take to systematically address the low bioavailability of this compound?

A: A systematic approach is recommended. The following workflow can guide your efforts:

  • Confirm Poor Bioavailability: Conduct a pilot pharmacokinetic (PK) study in your animal model (e.g., rats or mice) with both intravenous (IV) and oral (PO) administration of this compound. This will allow you to calculate the absolute oral bioavailability.

  • Investigate the Cause:

    • Permeability: Use an in vitro model like the Caco-2 cell permeability assay to assess this compound's intestinal permeability.

    • Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or S9 fractions to evaluate the extent of first-pass metabolism. To specifically assess the role of cytidine deaminase, you can conduct incubations with and without a CDA inhibitor.

  • Select and Test an Enhancement Strategy: Based on your findings, choose an appropriate strategy (e.g., a lipid-based formulation or a prodrug approach) and evaluate its effectiveness in a comparative in vivo PK study against the unformulated this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Bioavailability
Molecular Weight241.24 g/mol PubChem[4]Within the range for good oral absorption.
XLogP3 (Computed)-2.5PubChem[4]Indicates high polarity, suggesting poor membrane permeability.
Hydrogen Bond Donors4PubChem[4]Contributes to high polarity and reduced permeability.
Hydrogen Bond Acceptors5PubChem[4]Contributes to high polarity and reduced permeability.
Aqueous Solubility Not experimentally determined, but expected to be high due to its polarity.-High solubility is generally favorable for dissolution but does not guarantee absorption.
pKa Not experimentally determined.-The ionization state in the gut will influence solubility and permeability.

Note: Some of these properties are computed and should be experimentally verified for accurate formulation development.

Table 2: Comparison of Bioavailability Enhancement Strategies for this compound

StrategyMechanism of ActionPotential AdvantagesPotential Challenges
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization and utilizes lipid absorption pathways.[7]Relatively simple to formulate; can significantly increase absorption of lipophilic drugs.May not be as effective for highly polar drugs like this compound without further modification.
Nanoparticle Formulations Protects the drug from degradation and can enhance uptake by intestinal cells.[2][8]Can provide controlled release and targeted delivery.Formulation can be complex; potential for toxicity of the nanoparticle materials.
Permeation Enhancers Reversibly opens tight junctions between intestinal cells, allowing paracellular transport of polar molecules.[9]Can be effective for highly polar drugs.Potential for mucosal irritation and toxicity with chronic use.
Prodrug Approach Temporarily masks the polar functional groups of this compound, increasing its lipophilicity and membrane permeability.[10][11]Can lead to a dramatic increase in oral bioavailability; can be designed for targeted release.Requires chemical synthesis and optimization; the prodrug must be efficiently converted back to the active drug.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic Study of this compound in Rats

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (200-250 g)

  • Cannulas for blood collection (if applicable)

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

Procedure:

  • Animal Preparation: Acclimatize rats for at least 3 days.[12] Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • IV Group (n=3-5): Administer this compound (e.g., 1 mg/kg) via tail vein injection.

    • PO Group (n=3-5): Administer this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[13]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for both IV and PO routes. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Preparation of a Simple Lipid-Based Formulation of this compound

Objective: To prepare a self-microemulsifying drug delivery system (SMEDDS) for oral administration of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Component Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial.

    • Heat the mixture to 40°C on a magnetic stirrer until a homogenous mixture is obtained.

    • Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Emulsification Study: Add a small amount of the formulation to water with gentle stirring and observe the formation of a microemulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting microemulsion using dynamic light scattering.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop a method for the sensitive and specific quantification of this compound in plasma samples.

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Rat plasma

  • LC-MS/MS system

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube for analysis.[14]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the IS.[15][16]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration. Use the regression equation to determine the concentration of this compound in the unknown samples.

Visualizations

Bioavailability_Barriers cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Absorption Absorption Drug in Solution->Absorption Poor Permeability Poor Permeability Drug in Solution->Poor Permeability High Polarity Gut Wall Gut Wall Absorption->Gut Wall Portal Vein Portal Vein Gut Wall->Portal Vein Metabolism1 Metabolism in Gut Gut Wall->Metabolism1 Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Metabolism2 First-Pass Metabolism Liver->Metabolism2

Caption: Barriers to oral bioavailability for a polar drug like this compound.

Troubleshooting_Workflow Start Low In Vivo Efficacy Step1 Conduct Pilot PK Study (IV vs. PO) Start->Step1 Decision1 Is Bioavailability Low? Step1->Decision1 Step2a Investigate Permeability (e.g., Caco-2 Assay) Decision1->Step2a Yes End_Success Proceed to Efficacy Studies Decision1->End_Success No Step2b Investigate Metabolism (e.g., Liver Microsomes) Step2a->Step2b Step3 Select Enhancement Strategy (Formulation or Prodrug) Step2b->Step3 Step4 Develop and Characterize Formulation/Prodrug Step3->Step4 Step5 Conduct Comparative In Vivo PK Study Step4->Step5 Decision2 Bioavailability Improved? Step5->Decision2 Decision2->End_Success Yes End_Fail Re-evaluate Strategy Decision2->End_Fail No End_Fail->Step3

Caption: Workflow for troubleshooting and improving this compound's bioavailability.

Carbodine_Metabolism cluster_activation Activation Pathway cluster_degradation Potential Degradation Pathway This compound This compound Carbodine_MP This compound Monophosphate This compound->Carbodine_MP Cellular Kinases Inactive_Analog Inactive Uridine Analog This compound->Inactive_Analog Cytidine Deaminase (CDA) Carbodine_DP This compound Diphosphate Carbodine_MP->Carbodine_DP Cellular Kinases Carbodine_TP This compound Triphosphate (Active Form) Carbodine_DP->Carbodine_TP Inhibition of Viral RNA Polymerase Inhibition of Viral RNA Polymerase Carbodine_TP->Inhibition of Viral RNA Polymerase

References

Carbodine Stability and Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Carbodine (carbocyclic cytidine). The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, the carbocyclic analog of cytidine, is a broad-spectrum antiviral agent.[1][2][3] Its antiviral activity stems from its intracellular conversion to this compound triphosphate. This active form is believed to interfere with viral ribonucleic acid-dependent ribonucleic acid polymerase reactions.[1] Additionally, this compound is suggested to act as an inhibitor of CTP synthetase, an enzyme that converts uridine triphosphate (UTP) to cytidine triphosphate (CTP).[2][3]

Q2: What are the general recommendations for storing this compound powder?

Q3: How should I prepare and store this compound solutions?

This compound is typically dissolved in an aqueous buffer or cell culture medium for in vitro experiments. The stability of this compound in solution can be influenced by the solvent, pH, and storage temperature. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, sterile-filter the solution and store it at 4°C for a limited time. For longer-term storage, aliquots can be stored at -80°C to minimize freeze-thaw cycles. However, the stability under these conditions should be validated by the end-user.

Q4: What are the known degradation pathways for this compound?

One potential degradation pathway for this compound is enzymatic deamination by cytidine deaminase (CDA), which would convert it to the carbocyclic analog of uridine.[4] However, one study noted that deamination of this compound did not appear to be a significant issue in their cell culture experiments.[1] The rate of enzymatic deamination can be influenced by the specific experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Antiviral Activity 1. Degradation of this compound in solution. 2. Improper storage of stock solutions. 3. Repeated freeze-thaw cycles.1. Prepare fresh solutions of this compound for each experiment. 2. Validate the stability of your stock solutions under your specific storage conditions. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inconsistent Experimental Results 1. Variability in the concentration of active this compound. 2. Contamination of stock solutions.1. Ensure complete dissolution of this compound powder when preparing solutions. 2. Use a validated method, such as HPLC, to confirm the concentration of your stock solutions. 3. Sterile-filter your solutions to prevent microbial contamination.
Precipitation of this compound in Solution 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. Change in pH or temperature of the solution.1. Confirm the appropriate solvent for your desired concentration. Sonication may aid in dissolution. 2. Prepare a more dilute stock solution. 3. Ensure the pH of your buffer is compatible with this compound and maintain a consistent storage temperature.

Experimental Protocols

General Protocol for Assessing this compound Solution Stability by HPLC

This protocol provides a general framework for determining the stability of this compound in a specific buffer and storage condition.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the desired buffer (e.g., PBS, cell culture medium) to a final concentration of 1 mg/mL.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Storage Conditions:

    • Aliquot the stock solution into multiple sterile tubes.

    • Store the aliquots under the desired conditions to be tested (e.g., 4°C, room temperature, -20°C, -80°C).

    • Protect the solutions from light by using amber vials or wrapping them in aluminum foil.

  • Time Points for Analysis:

    • Analyze an aliquot immediately after preparation (T=0).

    • Analyze aliquots at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for nucleoside analogs.

    • The mobile phase will need to be optimized but could consist of a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (λmax), which is approximately 275 nm.[4]

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • A common stability threshold is the time at which the concentration of the parent compound drops below 90% of its initial concentration.

Data Presentation

The following table provides a template for summarizing the stability data for this compound under various conditions. Researchers should populate this table with their own experimental data.

Storage Condition Solvent/Buffer Concentration Time to 90% Potency (T90) Observed Degradants
-80°C DMSO10 mMUser-determinedUser-determined
-20°C DMSO10 mMUser-determinedUser-determined
4°C PBS, pH 7.41 mg/mLUser-determinedUser-determined
Room Temperature PBS, pH 7.41 mg/mLUser-determinedUser-determined
4°C DMEM with 10% FBS100 µMUser-determinedUser-determined
37°C DMEM with 10% FBS100 µMUser-determinedUser-determined

Visualizations

Carbodine_Mechanism_of_Action cluster_cell Host Cell This compound This compound Carbodine_TP This compound Triphosphate (Active Form) This compound->Carbodine_TP Intracellular Kinases CTP_Synthetase CTP Synthetase Carbodine_TP->CTP_Synthetase Inhibition Viral_RNA_Polymerase Viral RNA Polymerase Carbodine_TP->Viral_RNA_Polymerase Inhibition UTP UTP CTP CTP UTP->CTP CTP_Synthetase->CTP Viral_RNA_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_RNA_Replication

Caption: Proposed mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent or Reduced this compound Activity Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh solution from solid stock. Check_Solution->Prepare_Fresh No Check_Storage How was the stock solution stored? Check_Solution->Check_Storage Yes End Re-run Experiment Prepare_Fresh->End Aliquot_and_Freeze Aliquot new stock solution and store at -80°C. Avoid freeze-thaw cycles. Check_Storage->Aliquot_and_Freeze Improperly (e.g., repeated freeze-thaw) Check_Concentration Verify stock concentration (e.g., by spectrophotometry or HPLC). Check_Storage->Check_Concentration Properly Aliquot_and_Freeze->End Consider_Degradation Consider enzymatic degradation in the experimental system. Check_Concentration->Consider_Degradation Consider_Degradation->End

Caption: Troubleshooting workflow for reduced this compound activity.

References

Interpreting unexpected results in Carbodine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbodine. The content is designed to help interpret unexpected results and address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Discrepancy Between In Vitro Efficacy and In Vivo Inactivity

A common unexpected result in this compound studies is observing significant antiviral activity in cell cultures (in vitro) but a lack of efficacy in animal models (in vivo).[1] This guide provides a systematic approach to troubleshooting this critical issue.

Troubleshooting Workflow

G start Start: In Vitro Efficacy Observed, In Vivo Inactivity Encountered metabolism Step 1: Investigate Metabolism - Is this compound metabolized to its active triphosphate form in vivo? - Are there competing metabolic pathways? start->metabolism bioavailability Step 2: Assess Bioavailability & Pharmacokinetics - Is this compound absorbed effectively? - What is its half-life in plasma and target tissues? - Is it rapidly cleared? metabolism->bioavailability toxicity Step 3: Evaluate In Vivo Toxicity - Did the administered dose reach toxic levels before therapeutic levels could be achieved? - Are there off-target effects? bioavailability->toxicity formulation Step 4: Review Drug Formulation & Administration - Is the delivery vehicle appropriate? - Was the route of administration optimal for reaching the target tissue? toxicity->formulation conclusion Conclusion: Identify Limiting Factor(s) - Metabolic inactivation - Poor bioavailability - Dose-limiting toxicity - Inadequate formulation formulation->conclusion

Caption: Troubleshooting workflow for in vitro/in vivo discrepancies.

Experimental Protocols:

  • In Vivo Metabolite Analysis:

    • Administer this compound to the animal model via the intended route (e.g., intraperitoneal, intranasal).[1]

    • Collect blood and tissue samples from the target organs at various time points.

    • Extract metabolites from the samples.

    • Utilize LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to identify and quantify this compound and its potential metabolites, including this compound triphosphate.

    • Compare the levels of the active triphosphate form in vivo with the concentrations that were effective in vitro.

  • Pharmacokinetic (PK) Study:

    • Administer a known dose of this compound to the animal model.

    • Collect blood samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Process the blood to separate plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method like HPLC or LC-MS/MS.

    • Calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the curve (total drug exposure).

      • t1/2: Half-life.

Issue 2: High Variability in Experimental Replicates

Logical Relationship Diagram

G variability High Variability in Replicates pipetting Pipetting/Dilution Errors variability->pipetting Source cell_health Inconsistent Cell Health/ Passage Number variability->cell_health Source reagent_quality Reagent Instability/ Lot-to-Lot Variation variability->reagent_quality Source incubation Fluctuations in Incubation (Time, Temp, CO2) variability->incubation Source instrument Instrument Calibration/ Sensitivity Issues variability->instrument Source

Caption: Potential sources of high experimental variability.

Mitigation Strategies:

  • Standardize Protocols: Ensure all users are following the exact same, detailed standard operating procedure (SOP).

  • Use Master Mixes: For reagents used across multiple wells or samples, prepare a single master mix to be aliquoted.

  • Monitor Cell Culture: Regularly check cell health, viability, and passage number. Use cells within a consistent, low passage range.

  • Validate Reagents: Qualify new lots of reagents against old lots to ensure consistency.

  • Calibrate Equipment: Regularly calibrate pipettes, incubators, and plate readers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a carbocyclic analog of cytidine.[1] Its proposed mechanism of action involves its metabolism within the cell to this compound triphosphate. This active form is believed to interfere with the viral RNA-dependent RNA polymerase, thus inhibiting viral replication.[1]

Hypothesized Signaling Pathway

G cluster_cell Host Cell This compound This compound (Extracellular) Carbodine_Intra This compound (Intracellular) This compound->Carbodine_Intra Uptake Cell_Membrane Cell Membrane Carbodine_MP This compound Monophosphate Carbodine_Intra->Carbodine_MP Phosphorylation Kinase1 Cellular Kinases Carbodine_DP This compound Diphosphate Carbodine_MP->Carbodine_DP Phosphorylation Kinase2 Cellular Kinases Carbodine_TP This compound Triphosphate (Active) Carbodine_DP->Carbodine_TP Phosphorylation Kinase3 Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Carbodine_TP->RdRp Competitive Inhibition Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Hypothesized metabolic activation and action of this compound.

Q2: My in vitro experiments show this compound is effective, but it failed in our mouse model. Why?

A2: This is a key challenge observed with this compound.[1] Several factors could be responsible:

  • Metabolic Differences: The enzymes responsible for converting this compound to its active triphosphate form may be less active or absent in the mouse model compared to the cell line used.

  • Poor Bioavailability: The drug may not be well absorbed or may be rapidly metabolized and cleared from the system before it can reach the target tissues in effective concentrations.

  • Dose-Limiting Toxicity: this compound was found to be toxic at higher doses in mice, which may have prevented the administration of a therapeutically effective dose.[1]

  • Deamination: Although not observed to a significant degree in cell culture experiments, in vivo deamination could potentially inactivate the compound.[1]

Q3: What was the effective concentration of this compound in vitro against influenza A viruses?

A3: The 50% minimum inhibitory concentration (MIC50) for this compound against human influenza A viruses was approximately 2.6 µg/mL.[1]

Data Summary Table

ParameterValueVirus StrainsCell CultureReference
MIC50 ~ 2.6 µg/mLA0/PR-8/34, A2/Aichi/2/68Madin-Darby canine kidney, primary rhesus monkey kidney[1]
In Vivo Efficacy (Mice) InactiveLethal influenza virusIntraperitoneal, Intranasal[1]
Toxicity Dose-limiting toxicity observedN/AMouse model[1]

Q4: Are there any known inactive analogs of this compound?

A4: Yes, several related carbocyclic analogs of pyrimidine nucleosides were found to be inactive against the PR-8 influenza virus in vitro. These include the carbocyclic analogs of:

  • Uridine (the deamination product of this compound)

  • 2'-deoxycytidine

  • 3'-deoxycytidine

  • N,N-dimethylcytidine

  • N-methylcytidine[1]

References

Validation & Comparative

A Comparative Analysis of Carbodine and Ribavirin Efficacy Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of Carbodine and Ribavirin against influenza viruses. The information presented is collated from preclinical studies to assist researchers in understanding the therapeutic potential and limitations of these two nucleoside analogues.

Executive Summary

Both this compound and Ribavirin are nucleoside analogues that exhibit in vitro activity against influenza viruses by targeting viral RNA synthesis. This compound, a carbocyclic analogue of cytidine, has demonstrated significant inhibitory effects in cell cultures, with a potency comparable to that of Ribavirin.[1] However, a pivotal distinction arises in their in vivo efficacy, where Ribavirin has shown protective effects in animal models, while initial studies on this compound reported a lack of efficacy.[1][2][3] This guide will delve into the available quantitative data, experimental methodologies, and mechanisms of action for a comprehensive comparison.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and Ribavirin against various influenza virus strains.

Table 1: In Vitro Antiviral Activity against Influenza Virus

CompoundVirus Strain(s)Cell LineAssay TypeIC50 / EC50 / MIC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference(s)
This compound Influenza A0/PR-8/34, A2/Aichi/2/68MDCK, Primary Rhesus Monkey KidneyCytopathic Effect (CPE) Inhibition~2.6 µg/mLNot ReportedNot Reported[1]
(-)-Carbodine Influenza A & B strains (incl. H5N1, 2009 H1N1)Not SpecifiedNot SpecifiedPotent activity reportedNot ReportedNot Reported[1]
Ribavirin Influenza A/H7N9 (NAI-sensitive & -resistant)MDCKNot Specified0.01-0.02 mg/mL (~10-20 µg/mL)>300-fold higher than EC50>300[4]
Ribavirin Influenza A/H1N1, A/H3N2, B virusesMDCKPlaque Inhibition~3 µg/mLIndistinguishable from antiviral concentration in one studyNot specified[2][5]
Ribavirin Influenza A & B virusesMDCKNot SpecifiedEC50: 0.6-5.5 µg/mL560 µg/mL~102-933[6]

Table 2: In Vivo Efficacy in Mouse Models of Influenza Infection

CompoundVirus StrainMouse StrainDosing RegimenKey OutcomesReference(s)
This compound Lethal Influenza VirusNot SpecifiedIntraperitoneal or intranasalNo efficacy observed up to dose-limiting toxic levels.[7]
Ribavirin Influenza A/H7N9Not SpecifiedIntranasalGradual recovery and 100% survival; 10-fold reduction in lung viral titers.[4]
Ribavirin Influenza A/H1N1 (pdmH1N1)Not Specified40 mg/kg/dayPartial protection when initiated immediately after infection; delayed disease progression.[3]
Ribavirin Influenza A and B strainsNot SpecifiedOral (12-25 mg/kg, twice daily)Significant protection against lethal infections; inhibited virus growth in lungs.[8]

Mechanisms of Action

This compound

This compound is a carbocyclic nucleoside analogue of cytidine.[1] Its proposed mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate. This active metabolite is believed to interfere with the influenza virus's RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral RNA synthesis.[7] The replacement of the ribose sugar with a carbocyclic ring is a key structural feature.

G cluster_cell Host Cell cluster_virus Influenza Virus Replication This compound This compound Carbodine_TP This compound Triphosphate (Active Form) This compound->Carbodine_TP Intracellular Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) Carbodine_TP->RdRp Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis

Proposed Mechanism of Action for this compound
Ribavirin

Ribavirin is a guanosine analogue with a broad spectrum of antiviral activity.[9][10] Its mechanism against influenza is multifaceted and not fully elucidated, but several key pathways have been identified:[10][11][12][13]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This reduction in available GTP hinders viral RNA synthesis.[11]

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can directly inhibit the influenza RNA-dependent RNA polymerase, competing with natural nucleosides for incorporation into the growing RNA chain.[11]

  • Lethal Mutagenesis: As a guanosine analogue, Ribavirin can be incorporated into the viral RNA genome. Its ambiguous base-pairing properties can induce mutations during viral replication, leading to the production of non-viable viral progeny, a concept known as "error catastrophe".[11][12]

  • Inhibition of mRNA Capping: Ribavirin has been suggested to interfere with the capping of viral mRNA, which is essential for its stability and translation.[11]

G cluster_mechanisms Multiple Mechanisms of Action Ribavirin Ribavirin IMPDH Inhibition of IMPDH Ribavirin->IMPDH RdRp_Inhibition Direct Inhibition of RdRp Ribavirin->RdRp_Inhibition Lethal_Mutagenesis Lethal Mutagenesis Ribavirin->Lethal_Mutagenesis mRNA_Capping Inhibition of mRNA Capping Ribavirin->mRNA_Capping GTP_Depletion GTP Pool Depletion IMPDH->GTP_Depletion Leads to Viral_RNA_Synthesis_Inhibition Inhibition of Viral RNA Synthesis RdRp_Inhibition->Viral_RNA_Synthesis_Inhibition Nonviable_Virions Non-viable Viral Progeny Lethal_Mutagenesis->Nonviable_Virions Produces Viral_Protein_Synthesis_Inhibition Inhibition of Viral Protein Synthesis mRNA_Capping->Viral_Protein_Synthesis_Inhibition Results in GTP_Depletion->Viral_RNA_Synthesis_Inhibition Results in

Multifaceted Mechanism of Action for Ribavirin

Experimental Protocols

In Vitro Antiviral Assays

A generalized workflow for determining the in vitro antiviral activity of compounds like this compound and Ribavirin is depicted below. Specific details from the cited literature are incorporated into the descriptions.

G cluster_workflow In Vitro Antiviral Assay Workflow Cell_Culture 1. Cell Culture (e.g., MDCK cells) Virus_Infection 2. Virus Inoculation (e.g., Influenza A/H1N1) Cell_Culture->Virus_Infection Compound_Treatment 3. Compound Addition (Serial Dilutions) Virus_Infection->Compound_Treatment Incubation 4. Incubation Compound_Treatment->Incubation Endpoint_Assay 5. Endpoint Measurement Incubation->Endpoint_Assay Data_Analysis 6. Data Analysis (IC50/EC50 Calculation) Endpoint_Assay->Data_Analysis

General In Vitro Antiviral Assay Workflow
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for influenza virus propagation and antiviral testing.[4][7] Primary rhesus monkey kidney cells have also been used.[7]

  • Viruses: A variety of influenza A and B strains are used, including laboratory-adapted strains (e.g., A/PR/8/34) and clinically relevant isolates (e.g., H7N9).[4][7]

  • Assay Methods:

    • Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death. The concentration of the compound that inhibits CPE by 50% is the IC50.[7]

    • Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of the antiviral agent. The EC50 is the concentration that reduces the plaque number by 50%.[5]

    • Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the compound.

  • Cytotoxicity Assay: To determine the selectivity of the antiviral effect, the 50% cytotoxic concentration (CC50) is determined in uninfected cells. A higher CC50 value indicates lower toxicity to the host cells. The selectivity index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

In Vivo Efficacy Studies (Mouse Model)

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antiviral compounds against influenza in a mouse model.

G cluster_workflow In Vivo Efficacy Study Workflow (Mouse Model) Animal_Acclimation 1. Animal Acclimation Virus_Challenge 2. Intranasal Virus Challenge (Lethal Dose) Animal_Acclimation->Virus_Challenge Treatment 3. Compound Administration (e.g., Oral, Intraperitoneal, Intranasal) Virus_Challenge->Treatment Monitoring 4. Daily Monitoring (Survival, Weight Loss, Clinical Signs) Treatment->Monitoring Endpoint_Analysis 5. Endpoint Analysis (e.g., Lung Viral Titer) Monitoring->Endpoint_Analysis Statistical_Analysis 6. Statistical Analysis Endpoint_Analysis->Statistical_Analysis

General In Vivo Efficacy Study Workflow
  • Animal Model: Mice are commonly used for influenza research.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.[4]

  • Treatment: The test compound is administered via various routes, such as intraperitoneal, intranasal, or oral gavage.[4][7] Treatment can be initiated before or after the virus challenge to assess prophylactic or therapeutic efficacy, respectively.

  • Monitoring: Animals are monitored daily for survival, weight loss, and clinical signs of illness (e.g., ruffled fur, inactivity).[4]

  • Endpoint Analysis: At specific time points, a subset of animals may be euthanized to collect lung tissue for the quantification of viral titers (e.g., TCID50 assay).[4]

Discussion and Conclusion

This compound and Ribavirin represent two distinct yet related approaches to targeting influenza virus replication. While both demonstrate promising in vitro activity, their in vivo profiles diverge significantly based on the available data.

This compound's in vitro potency against influenza A viruses is noteworthy, with an MIC50 in the low microgram per milliliter range, comparable to that of Ribavirin.[1] The enantiomerically pure (-)-Carbodine has also shown potent activity against a broader range of influenza A and B strains in vitro.[1] However, the reported lack of in vivo efficacy in a mouse model is a significant hurdle for its further development as a standalone anti-influenza therapeutic.[7] Further studies on the pharmacokinetics and metabolism of this compound and its enantiomers may be warranted to understand this discrepancy.

Ribavirin, in contrast, has a more established, albeit complex, profile. Its multifaceted mechanism of action, targeting multiple viral and host factors, may contribute to its broader in vivo activity.[11] Numerous studies have demonstrated its ability to reduce viral replication and improve survival in mouse models of influenza infection.[3][4][8] However, the clinical utility of Ribavirin for influenza has been a subject of debate, with some studies showing modest benefits and concerns about potential side effects.[3]

References

Carbodine vs. Amantadine: A Comparative Guide to In Vitro Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antiviral potency of Carbodine and Amantadine, focusing on their mechanisms of action, quantitative potency data, and the experimental protocols used for their evaluation.

Introduction

This compound, a carbocyclic nucleoside analog, and Amantadine, an adamantane derivative, represent two distinct classes of antiviral agents. While both have demonstrated activity against influenza A viruses, their mechanisms of action and potency profiles differ significantly. This guide aims to provide an objective comparison based on available experimental data to inform research and drug development efforts.

Mechanism of Action

This compound: Inhibition of CTP Synthetase

This compound exerts its antiviral effect by targeting a crucial enzyme in the host cell's pyrimidine biosynthesis pathway: CTP (cytidine triphosphate) synthetase.[1] As a carbocyclic analogue of cytidine, this compound is intracellularly phosphorylated to its triphosphate form.[2] This active metabolite then inhibits CTP synthetase, the enzyme responsible for the conversion of UTP (uridine triphosphate) to CTP.[2] By depleting the intracellular pool of CTP, an essential precursor for RNA synthesis, this compound effectively inhibits the replication of RNA viruses.

G cluster_host_cell Host Cell UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Substrate CTP CTP RNA_Polymerase Viral RNA-dependent RNA Polymerase CTP->RNA_Polymerase Essential Nucleotide Viral_RNA Viral RNA Replication RNA_Polymerase->Viral_RNA CTP_Synthetase->CTP Product Carbodine_TP This compound Triphosphate Carbodine_TP->CTP_Synthetase Inhibition This compound This compound This compound->Carbodine_TP Phosphorylation

This compound's Mechanism of Action
Amantadine: M2 Proton Channel Blockade

Amantadine's primary antiviral mechanism against influenza A viruses involves the blockade of the viral M2 proton channel.[3][4] After the virus enters the host cell via endocytosis, the acidic environment of the endosome typically triggers the M2 channel to pump protons into the viral core. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (RNP) complex and its subsequent release into the cytoplasm, a process known as uncoating. By blocking this proton influx, Amantadine prevents viral uncoating and thus halts the replication cycle at an early stage.[5][6]

G cluster_endosome Endosome (Acidic pH) cluster_virus Influenza A Virus M2_channel M2 Proton Channel RNP Viral RNP M2_channel->RNP Acidification Uncoating Viral Uncoating RNP->Uncoating Amantadine Amantadine Amantadine->M2_channel Blockade Protons H+ Protons->M2_channel Influx

Amantadine's Mechanism of Action

In Vitro Potency

The following table summarizes the reported in vitro potency of this compound and Amantadine against influenza A viruses. It is important to note that the values are derived from different studies using varied experimental conditions (e.g., virus strains, cell lines, and assay methods), and therefore, a direct comparison of the absolute values should be made with caution.

CompoundVirus Strain(s)Cell Line(s)Potency MetricValue (µg/mL)Reference(s)
This compound Human Influenza ANot SpecifiedMIC₅₀~2.6
Influenza A and B strainsNot Specified-Potent[7]
Amantadine Influenza A (susceptible strains)Madin-Darby Canine Kidney (MDCK)IC₅₀0.2 - 0.4
Influenza A (various strains)Madin-Darby Canine Kidney (MDCK)IC₅₀0.062 - >50
Influenza A (H1N1) with resistance mutationsMadin-Darby Bovine Kidney (MDBK)IC₅₀>154x WT[3]

Experimental Protocols

The in vitro antiviral potency of these compounds is commonly determined using a Plaque Reduction Assay . This assay quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

General Protocol for Plaque Reduction Assay

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed confluent monolayer of susceptible cells (e.g., MDCK) in well plates. B 2. Infect cell monolayers with a known titer of influenza virus. A->B C 3. Incubate for 1-2 hours to allow for viral adsorption. B->C D 4. Remove viral inoculum and wash cells. C->D E 5. Add overlay medium containing serial dilutions of the test compound (this compound or Amantadine). D->E F 6. Incubate for 2-3 days to allow for plaque formation. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well. G->H I 9. Calculate the 50% inhibitory concentration (IC₅₀) - the drug concentration that reduces the plaque number by 50% compared to the virus control. H->I

Plaque Reduction Assay Workflow

Materials and Reagents:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)[8][9][10]

  • Influenza A virus stock of a known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Test compounds (this compound, Amantadine)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of influenza virus calculated to produce a countable number of plaques.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

  • Compound Addition: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of this compound or Amantadine. A virus control (no drug) and a cell control (no virus, no drug) should be included.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells. After fixation, remove the fixative and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques at each drug concentration. The percentage of plaque inhibition is calculated relative to the virus control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[11]

Conclusion

This compound and Amantadine represent two different approaches to inhibiting influenza A virus replication. This compound's broad-spectrum potential stems from its targeting of a host cell enzyme essential for viral RNA synthesis, while Amantadine's activity is specific to influenza A viruses through its interaction with the viral M2 proton channel. The in vitro potency data, though not directly comparable across all studies, suggests that Amantadine is highly potent against susceptible strains, but its efficacy is severely limited by the prevalence of resistant variants. This compound shows promise as a broad-spectrum antiviral, and further head-to-head comparative studies with standardized protocols are warranted to fully elucidate its therapeutic potential relative to existing antiviral agents.

References

Unveiling the Target: A Comparative Guide to Carbodine and Other CTP Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Carbodine's potential targeting of CTP synthetase with established inhibitors of this critical enzyme. We delve into the available experimental data, outline key validation protocols, and visualize the underlying biological pathways and experimental workflows.

This compound, a carbocyclic analog of cytidine, has demonstrated broad-spectrum antiviral activity.[1] While its primary antiviral mechanism is thought to involve the inhibition of viral RNA-dependent RNA polymerase by its triphosphate metabolite, there is compelling, albeit indirect, evidence to suggest that this compound may also target CTP synthetase.[1][2] This enzyme is a critical node in nucleotide metabolism, catalyzing the ATP-dependent conversion of UTP to CTP, an essential precursor for DNA and RNA synthesis.[3]

The hypothesis that this compound targets CTP synthetase is supported by observations that it inhibits RNA synthesis in a dose-dependent manner, an effect that can be reversed by the addition of uridine or cytidine.[1][2] This positions this compound as a molecule of interest for further investigation into its potential as a CTP synthetase inhibitor.

This guide will compare the current understanding of this compound with two well-characterized CTP synthetase inhibitors: Cyclopentenyl cytosine (CPEC), a pan-inhibitor, and STP938 (Dencatistat), a clinical-stage, highly selective inhibitor of the human CTP synthetase 1 (CTPS1) isoform.[4][5][6][7]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the absence of direct enzymatic inhibition data for this compound against CTP synthetase, a key area for future research.

Compound Target(s) Reported IC50 / Potency Key Findings Citations
This compound Viral RNA-dependent RNA polymerase (primary, proposed), CTP Synthetase (secondary, proposed)Antiviral EC50: ~2.6 µg/mL against Influenza ABroad-spectrum antiviral activity. Inhibition of RNA synthesis is reversible by uridine or cytidine, suggesting CTP synthetase involvement.[1]
CPEC triphosphate CTP Synthetase (pan-inhibitor)Enzymatic IC50: 6 µM (bovine CTP synthetase)The active triphosphate form directly inhibits CTP synthetase. Shows anti-proliferative activity in the nanomolar range in some leukemia cell lines.[4][8][9]
STP938 (Dencatistat) CTP Synthetase 1 (CTPS1)Cellular IC50: <10 nM in some T-cell lines; >1,300-fold selectivity for CTPS1 over CTPS2Highly selective for the CTPS1 isoform. Demonstrates potent anti-proliferative effects in hematological cancer cell lines and is currently in clinical trials.[6][10][11]
CTP Synthetase-IN-1 CTP Synthetase 1 and 2Enzymatic IC50: 32 nM (hCTPS1), 18 nM (hCTPS2)Potent pan-inhibitor of human CTP synthetase isoforms with anti-inflammatory effects.[12]

Experimental Protocols for Target Validation

Validating the direct targeting of CTP synthetase by a compound like this compound requires a series of robust experimental protocols. Below are methodologies for key assays.

CTP Synthetase Enzymatic Activity Assay

This assay directly measures the enzymatic activity of purified CTP synthetase in the presence of an inhibitor.

Principle: The conversion of UTP to CTP can be quantified by measuring the production of either CTP or the co-product, ADP.

Methodology:

  • Enzyme and Substrates: Recombinant human CTPS1 and CTPS2 are used. The reaction mixture includes UTP, ATP, and glutamine as substrates in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound triphosphate).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of substrates and incubated at 37°C. The reaction is then stopped, typically by the addition of a strong acid or organic solvent.

  • Detection:

    • LC-MS/MS: The amount of CTP produced is quantified using liquid chromatography-tandem mass spectrometry. This method offers high sensitivity and specificity.

    • ADP-Glo™ Assay: This luminescence-based assay quantifies the amount of ADP produced. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the ADP concentration.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in a cellular context.

Principle: The binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (CTP synthetase) at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the control indicates target engagement.

Cellular Target Engagement Assay (Nucleotide Depletion)

This assay assesses the functional consequence of CTP synthetase inhibition within cells.

Principle: Inhibition of CTP synthetase will lead to a decrease in the intracellular pool of CTP.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., cancer cell lines or activated primary cells) are cultured and treated with the test compound for a defined period.

  • Metabolite Extraction: Intracellular metabolites, including nucleotides, are extracted from the cells.

  • Nucleotide Quantification: The levels of CTP, UTP, ATP, and GTP are quantified using LC-MS/MS.

  • Data Analysis: A selective decrease in the CTP pool, often accompanied by an increase in the UTP pool, provides strong evidence of CTP synthetase inhibition in a cellular setting.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the CTP synthesis pathway, a typical experimental workflow for target validation, and the logical relationship between this compound and other CTP synthetase inhibitors.

CTP_Synthesis_Pathway cluster_inputs Substrates cluster_outputs Products UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP Synthesis ADP ADP + Pi CTPS->ADP Glutamate Glutamate CTPS->Glutamate

Caption: De novo CTP synthesis pathway catalyzed by CTP synthetase.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation enzymatic_assay Enzymatic Activity Assay (Purified CTPS) determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 target_engagement Confirm Target Engagement determine_ic50->target_engagement Informs cetsa Cellular Thermal Shift Assay (CETSA) cetsa->target_engagement functional_effect Assess Functional Effect target_engagement->functional_effect Correlates with nucleotide_depletion Nucleotide Depletion Assay nucleotide_depletion->functional_effect

Caption: Experimental workflow for CTP synthetase target validation.

Inhibitor_Comparison cluster_inhibitors Inhibitors CTPS CTP Synthetase This compound This compound (Proposed Target) This compound->CTPS Indirect Evidence CPEC CPEC (Pan-Inhibitor) CPEC->CTPS Direct Inhibition STP938 STP938 (CTPS1 Selective) STP938->CTPS Direct & Selective Inhibition

Caption: Logical relationship of this compound and other CTP synthetase inhibitors.

References

Comparative Analysis of Carbodine Cross-Resistance with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Carbodine, a carbocyclic nucleoside analog, and its potential for cross-resistance with other established nucleoside analog antivirals. While direct comparative cross-resistance studies for this compound are not extensively available in published literature, this document synthesizes existing data on its mechanism of action and antiviral activity to draw informed comparisons with other agents in this class.

Introduction to this compound and Antiviral Cross-Resistance

This compound, a carbocyclic analog of cytidine, is a broad-spectrum antiviral agent with activity against a range of DNA and RNA viruses.[1][2] Its proposed mechanism of action involves the inhibition of CTP synthetase, an essential enzyme for nucleotide biosynthesis.[1][2] this compound is metabolized intracellularly to its triphosphate form, which is believed to interfere with viral RNA-dependent RNA polymerase.

Cross-resistance is a significant challenge in antiviral therapy, where a viral mutation conferring resistance to one drug also reduces the susceptibility to other, often structurally related, drugs. Understanding the potential for cross-resistance is crucial for designing effective combination therapies and managing treatment failure. This guide will explore the available data on this compound and compare its resistance profile with that of other widely used nucleoside analogs.

Data Presentation: Antiviral Activity and Resistance Profiles

Direct quantitative data from head-to-head cross-resistance studies involving this compound is limited. The following table summarizes the known antiviral activity of this compound against various viruses and contrasts its proposed mechanism with the well-documented resistance mutations associated with other common nucleoside reverse transcriptase inhibitors (NRTIs).

Antiviral AgentProposed/Known Mechanism of ActionTarget Virus(es)Antiviral Activity (IC50/EC50)Common Resistance Mutations
This compound Inhibition of CTP synthetase; interference with viral RNA-dependent RNA polymerase.[1][2]Influenza A, Vaccinia virus, Sindbis virus, Semliki forest virus, Corona, Parainfluenza, Measles, Vesicular stomatitis virus, Reo virus.[1]~2.6 µg/mL for Influenza A viruses.[3]Data not available.
Zidovudine (AZT) Thymidine analog; chain termination of viral reverse transcriptase.HIV-1, HTLV-1Varies by viral strain and cell type.M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (Thymidine Analog Mutations - TAMs).
Lamivudine (3TC) Cytidine analog; chain termination of viral reverse transcriptase.HIV-1, HBVVaries by viral strain and cell type.M184V/I.
Abacavir (ABC) Guanosine analog; chain termination of viral reverse transcriptase.HIV-1Varies by viral strain and cell type.L74V, K65R, Y115F, M184V.

Experimental Protocols

To evaluate the cross-resistance profile of this compound against viral strains with known resistance to other nucleoside analogs, a standardized in vitro susceptibility assay can be employed.

In Vitro Antiviral Susceptibility Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral agent required to inhibit viral plaque formation by 50% (IC50).

Materials:

  • Vero cells (or other susceptible host cell line)

  • Wild-type and resistant viral strains

  • This compound and other nucleoside analogs

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Plating: Seed 6-well plates with Vero cells at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of both wild-type and resistant virus stocks.

  • Infection: Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units).

  • Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing serial dilutions of this compound or the comparator nucleoside analog.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control. A significant increase in the IC50 value for a resistant strain compared to the wild-type strain indicates cross-resistance.

Mandatory Visualization

Proposed Mechanism of Action of this compound

Carbodine_Mechanism cluster_cell Host Cell This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Cellular Kinases CTP_Synthetase CTP Synthetase Carbodine_TP->CTP_Synthetase Inhibition Viral_Polymerase Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_Polymerase Inhibition/ Chain Termination UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Biosynthesis Viral_RNA_Replication Viral RNA Replication Viral_Polymerase->Viral_RNA_Replication

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for In Vitro Cross-Resistance Study

Cross_Resistance_Workflow cluster_workflow In Vitro Cross-Resistance Assessment start Start prep_cells Prepare Host Cell Monolayers start->prep_cells infect_cells Infect Cells with WT and R Viruses prep_cells->infect_cells prep_viruses Prepare Wild-Type (WT) & Resistant (R) Virus Stocks prep_viruses->infect_cells add_drugs Add Serial Dilutions of this compound & Other Nucleoside Analogs infect_cells->add_drugs incubate Incubate for Plaque Formation add_drugs->incubate stain Fix and Stain Plaques incubate->stain count Count Plaques stain->count calculate_ic50 Calculate IC50 Values for each Drug/Virus Combination count->calculate_ic50 compare Compare IC50 (R) vs IC50 (WT) calculate_ic50->compare end Determine Cross-Resistance Profile compare->end

Caption: General workflow for an in vitro cross-resistance study.

References

A Comparative Analysis of Carbodine and its Deamination Product, Carbocyclic Uridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the carbocyclic nucleoside analog, Carbodine, and its primary metabolic deamination product, carbocyclic uridine. The information presented is based on available experimental data to assist researchers in understanding their respective antiviral activities and mechanisms of action.

Introduction

This compound, the carbocyclic analog of cytidine, has demonstrated significant antiviral properties, particularly against a range of RNA and DNA viruses.[1][2][3] Its structure, where the ribose sugar's oxygen atom is replaced by a methylene group, confers unique biochemical characteristics. A key metabolic pathway for this compound is deamination, catalyzed by cytidine deaminase (CDA), which converts it to carbocyclic uridine.[4] This guide will objectively compare the antiviral efficacy and underlying mechanisms of these two related compounds.

Comparative Antiviral Activity

Experimental data indicates a stark contrast in the antiviral efficacy of this compound and its deamination product, carbocyclic uridine. This compound exhibits potent antiviral activity, whereas carbocyclic uridine is largely inactive, at least against the viruses tested in direct comparative studies.

Table 1: In Vitro Antiviral Activity Against Influenza A Virus

CompoundVirus StrainCell Line50% Minimum Inhibitory Concentration (MIC50)Result
This compoundInfluenza A/PR/8/34Madin-Darby Canine Kidney (MDCK)~2.6 µg/mLActive [1][3]
Carbocyclic UridineInfluenza A/PR/8/34Madin-Darby Canine Kidney (MDCK)Not ApplicableInactive [1][3]

Note: The study also demonstrated this compound's activity against Influenza A2/Aichi/2/68 (Hong Kong) in primary rhesus monkey kidney cell cultures.

While direct comparative data against a broader spectrum of viruses is limited, studies on other carbocyclic uridine analogs have generally shown marginal to no antiviral activity.[5] However, it is noteworthy that certain modifications to the carbocyclic uridine structure, such as substitutions at the 5-position of the uracil ring, have been shown to yield compounds with significant activity against other viruses like herpes simplex virus.[6]

Mechanism of Action

The differing antiviral activities of this compound and carbocyclic uridine can be attributed to their distinct intracellular fates and interactions with viral and cellular enzymes.

This compound: A Pro-Drug Requiring Activation

This compound acts as a pro-drug, requiring intracellular phosphorylation to its active triphosphate form. This active metabolite is believed to be the primary mediator of its antiviral effects. Two main mechanisms of action have been proposed for this compound:

  • Inhibition of Viral RNA-Dependent RNA Polymerase: The primary proposed mechanism is that this compound triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, thereby disrupting the replication of the viral genome.[1][3]

  • Inhibition of CTP Synthetase: Another potential target is the cellular enzyme CTP synthetase, which is responsible for the conversion of UTP to CTP. Inhibition of this enzyme would lead to a depletion of the CTP pool, which is essential for viral RNA synthesis.[2]

Carbocyclic Uridine: The Inactive Deamination Product

Carbocyclic uridine, being the deamination product of this compound, does not appear to undergo the necessary intracellular activation to exert an antiviral effect against influenza virus.[1][3] Its formation represents a metabolic inactivation pathway for this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate and compare this compound and carbocyclic uridine.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This assay is used to determine the concentration of a compound required to inhibit the virus-induced destruction of host cells.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: A serial dilution of the test compounds (this compound and carbocyclic uridine) is prepared.

  • Infection: The cell monolayers are infected with a specific strain of influenza A virus (e.g., A/PR/8/34).

  • Treatment: The diluted compounds are added to the infected cells. Control wells with uninfected cells and infected, untreated cells are also included.

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the untreated control wells.

  • Quantification of CPE: The extent of CPE is observed and scored. The 50% minimum inhibitory concentration (MIC50) is then calculated as the compound concentration that inhibits CPE by 50% compared to the untreated virus control.

Enzymatic Deamination Assay (Michaelis-Menten Kinetics)

This assay measures the rate of deamination of this compound to carbocyclic uridine by the enzyme cytidine deaminase (CDA).

  • Reaction Mixture: A reaction mixture is prepared containing purified cytidine deaminase, a buffer solution, and varying concentrations of this compound.

  • Spectrophotometric Monitoring: The enzymatic deamination is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 267 nm) corresponding to the formation of the uridine analogue.[4]

  • Initial Rate Calculation: The initial rates of the reaction are determined for each substrate concentration.

  • Kinetic Analysis: The data is plotted using a Michaelis-Menten plot (reaction rate vs. substrate concentration) to determine the kinetic parameters (Km and Vmax). A study reported that the initial rate of this compound deamination was only about 4-fold lower than that of the natural substrate, cytidine.[4]

HPLC Analysis of this compound Metabolism

High-Performance Liquid Chromatography (HPLC) is used to study the intracellular metabolism of this compound.

  • Cell Culture and Treatment: Cells are incubated with radiolabeled or unlabeled this compound for a specific period.

  • Cell Lysis and Extraction: The cells are harvested, and the intracellular metabolites are extracted.

  • HPLC Separation: The cell extract is injected into an HPLC system equipped with an appropriate column (e.g., anion-exchange). A gradient of a suitable buffer is used to separate the different phosphorylated forms of this compound (monophosphate, diphosphate, and triphosphate) and carbocyclic uridine.

  • Detection and Quantification: The eluted compounds are detected using a UV detector or a radioactivity detector (if radiolabeled compound was used). The amount of each metabolite is quantified by integrating the peak areas and comparing them to known standards.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Carbodine_Metabolism_and_Action cluster_0 Intracellular Space This compound This compound Carbodine_MP This compound Monophosphate This compound->Carbodine_MP Phosphorylation Carbocyclic_Uridine Carbocyclic Uridine (Inactive) This compound->Carbocyclic_Uridine Deamination (Cytidine Deaminase) Carbodine_DP This compound Diphosphate Carbodine_MP->Carbodine_DP Phosphorylation Carbodine_TP This compound Triphosphate (Active) Carbodine_DP->Carbodine_TP Phosphorylation RNA_Polymerase Viral RNA Polymerase Carbodine_TP->RNA_Polymerase Inhibits Viral_Replication_Inhibition Viral Replication Inhibition

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_1 Antiviral Activity Assessment cluster_2 Metabolism Analysis A Seed Cells in 96-well Plate B Infect Cells with Virus A->B C Add Serial Dilutions of Compound B->C D Incubate and Observe for CPE C->D E Quantify CPE and Determine MIC50 D->E F Incubate Cells with this compound G Extract Intracellular Metabolites F->G H Separate Metabolites by HPLC G->H I Detect and Quantify Metabolites H->I Deamination_Reaction This compound This compound Pyrimidine ring with NH2 group CDA Cytidine Deaminase This compound->CDA Carbocyclic_Uridine Carbocyclic Uridine Pyrimidine ring with =O group CDA->Carbocyclic_Uridine NH3 NH3 CDA->NH3 H2O H2O H2O->CDA

References

Independent Verification of Carbodine's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Carbodine with other established antiviral agents, supported by available experimental data. The information is compiled from various independent studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a carbocyclic analog of cytidine, has demonstrated significant in vitro antiviral activity against a broad spectrum of RNA and DNA viruses, most notably influenza viruses.[1][2] Its proposed mechanisms of action include the inhibition of viral RNA-dependent RNA polymerase and the cellular enzyme CTP synthetase. While showing promise in cell-based assays, in vivo efficacy has not been conclusively demonstrated in available studies. This guide presents a comparative analysis of this compound's antiviral potency against that of Ribavirin and Amantadine, two established antiviral drugs.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its comparators is summarized below. It is important to note that the data is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

CompoundVirus Strain(s)Assay TypePotency (Concentration)Cell LineReference
This compound Human Influenza A (A0/PR-8/34, A2/Aichi/2/68)CPE InhibitionMIC50 ≈ 2.6 µg/mLMadin-Darby Canine Kidney (MDCK) & Primary Rhesus Monkey Kidney[3]
(-)-Carbodine Influenza A and B viruses (including H5N1 and 2009 H1N1)Not specifiedPotent antiviral activityNot specified[4]
Ribavirin Influenza A (H1N1, H3N2, H5N1) and B virusesNot specifiedEC50: 0.6 - 5.5 µg/mLMDCK[5]
Ribavirin Influenza A (H7N9)Not specifiedEC50: 0.01 - 0.02 mg/mLMDCK[6]
Amantadine Influenza ANot specifiedEC50 values available but vary widely depending on the strain and resistance profile.Not specified[7][8]

Note: MIC50 (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. While related, these values are not directly interchangeable.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to prevent virus-induced damage to host cells.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.[9]

  • Virus Infection: The cell culture medium is removed, and the cells are washed. A suspension of influenza virus is added to the wells.[9]

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the infected cell cultures.[9] Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).[9]

  • CPE Evaluation: The cells are observed microscopically for morphological changes, such as rounding, detachment, and lysis.

  • Quantification: The extent of CPE is often quantified by staining the remaining viable cells with a dye like crystal violet. The optical density is then measured to determine the concentration of the compound that inhibits CPE by 50% (IC50).[9]

Plaque Reduction Assay

This assay is a quantitative method to determine the number of infectious virus particles and the effect of an antiviral compound on viral infectivity.

Methodology:

  • Cell Monolayer: A confluent monolayer of susceptible cells (e.g., MDCK) is prepared in multi-well plates.[10]

  • Virus Adsorption: The cell monolayer is infected with a diluted virus suspension for a short period (e.g., 1 hour) to allow the virus to attach to and enter the cells.[11]

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.[10][12]

  • Incubation: The plates are incubated for several days to allow the virus to replicate and spread to adjacent cells, forming localized areas of cell death known as plaques.[11]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the concentration that reduces the plaque number by 50% (EC50).[11]

Proposed Mechanisms of Action

This compound is believed to exert its antiviral effect through two primary mechanisms:

Inhibition of Viral RNA-Dependent RNA Polymerase

This compound, being a nucleoside analog, is likely metabolized within the host cell to its triphosphate form. This active metabolite can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of RNA viruses. By incorporating into the growing viral RNA chain, it can lead to premature chain termination or introduce mutations, thereby halting viral replication.

RNA_Polymerase_Inhibition cluster_cell Host Cell This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Metabolism Viral_RNA_Polymerase Viral RNA-Dependent RNA Polymerase This compound-TP->Viral_RNA_Polymerase Competitive Inhibition Inhibition Inhibition This compound-TP->Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_RNA_Replication Inhibition->Viral_RNA_Replication

Caption: Proposed mechanism of this compound as a viral RNA polymerase inhibitor.

Inhibition of CTP Synthetase

Another proposed mechanism is the inhibition of the host cell enzyme CTP (cytidine triphosphate) synthetase. This enzyme is crucial for the de novo synthesis of CTP, a necessary building block for both host and viral RNA and DNA synthesis. By inhibiting this enzyme, this compound could deplete the intracellular pool of CTP, thereby indirectly hindering viral replication.

CTP_Synthetase_Inhibition cluster_cell Host Cell This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Metabolism Inhibition Inhibition This compound-TP->Inhibition CTP_Synthetase CTP Synthetase CTP CTP CTP_Synthetase->CTP UTP UTP UTP->CTP_Synthetase Viral_Replication Viral Replication CTP->Viral_Replication Inhibition->CTP_Synthetase

Caption: Proposed mechanism of this compound as a CTP synthetase inhibitor.

Experimental Workflow

The general workflow for assessing the antiviral activity of a compound like this compound is depicted below.

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Treatment Treat with Serial Dilutions of this compound Virus_Infection->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Assay Select Assay Incubation->Assay CPE_Assay CPE Inhibition Assay Assay->CPE_Assay Qualitative/ Quantitative Plaque_Assay Plaque Reduction Assay Assay->Plaque_Assay Quantitative Data_Analysis Analyze Data (Calculate MIC50/EC50) CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antiviral activity assessment.

Conclusion

The available data indicates that this compound possesses potent in vitro antiviral activity against a range of viruses, particularly influenza. Its performance in cell-based assays is comparable to that of Ribavirin. However, the lack of reported in vivo efficacy in animal models suggests that further investigation and potential structural modifications may be necessary to translate its in vitro promise into a viable therapeutic agent. The detailed experimental protocols and proposed mechanisms of action provided in this guide offer a foundation for researchers to design further independent verification studies and explore the full therapeutic potential of this compound and its analogs.

References

Benchmarking Carbodine Against Novel Influenza Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbodine, a carbocyclic analog of cytidine, with currently approved and novel influenza virus inhibitors. The following sections detail the mechanism of action, in vitro efficacy, and experimental protocols for this compound and a selection of modern antiviral agents, including Baloxavir marboxil, Favipiravir, Arbidol, and established neuraminidase inhibitors.

Disclaimer: The data presented here are compiled from various independent studies. Direct head-to-head comparative studies of this compound against many of the newer inhibitors under identical experimental conditions are not available in the public domain. Therefore, the quantitative comparisons should be interpreted with caution, considering the potential variability arising from different experimental setups, including cell lines, virus strains, and assay methodologies.

Comparative Efficacy of Influenza Inhibitors

The following tables summarize the in vitro activity of this compound and other selected influenza inhibitors. Efficacy is presented as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%. Cytotoxicity is indicated by the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Activity of Polymerase Inhibitors Against Influenza A and B Viruses

CompoundTargetInfluenza A (EC₅₀/IC₅₀)Influenza B (EC₅₀/IC₅₀)CC₅₀ (MDCK cells)Selectivity Index (SI)
This compound RNA-dependent RNA Polymerase (RdRp) (putative)~2.6 µg/mL (~10.7 µM)[1]Potent activity reported, specific EC₅₀ not detailed[2]>100 µM (Vero cells)>9.3
Favipiravir (T-705) RNA-dependent RNA Polymerase (RdRp)0.014 - 0.55 µg/mL (0.09 - 3.5 µM)[3][4]0.039 - 0.089 µg/mL (0.25 - 0.57 µM)[5]>1000 µg/mL (>6370 µM)[5]>11175
Baloxavir acid Cap-dependent Endonuclease0.16 - 0.28 nM[6]2.43 - 3.42 nM[6]3.0 ± 1.3 µM[7]>1000

Table 2: In Vitro Activity of Neuraminidase and Fusion Inhibitors Against Influenza A and B Viruses

CompoundTargetInfluenza A (IC₅₀)Influenza B (IC₅₀)CC₅₀ (MDCK cells)Selectivity Index (SI)
Oseltamivir Carboxylate Neuraminidase0.45 - 1.34 nM[8][9]8.5 - 13 nM[8][9]0.5 mg/mL (~1784 µM)[10]>133134
Zanamivir Neuraminidase0.92 - 2.28 nM[8]2.7 - 4.19 nM[8][11]>100 µM[11]>37037
Peramivir Neuraminidase<0.01 - 0.16 µM (seasonal H1N1)[11]0.74 ± 0.33 nM[12]Not foundNot found
Arbidol (Umifenovir) Hemagglutinin (Fusion)3 - 9 µg/mL (5.2 - 15.6 µM)[13]3 - 9 µg/mL (5.2 - 15.6 µM)[13]>100 µM>6.4

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison, including assays for determining antiviral activity and cytotoxicity.

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.

  • Virus Infection: The cell monolayer is washed, and then infected with a specific influenza virus strain at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the test compound.

  • Incubation: Plates are incubated at the optimal temperature for the virus strain (e.g., 37°C for influenza A, 33°C for influenza B) for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza virus RdRp.

  • Minigenome Reporter Assay:

    • Transfection: Cells (e.g., HEK293T) are co-transfected with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP), along with a plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions.

    • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

    • Reporter Gene Expression Measurement: After a suitable incubation period, the cells are lysed, and the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).

    • Data Analysis: The IC₅₀ value is determined as the concentration of the compound that reduces reporter gene expression by 50% compared to the untreated control.

Neuraminidase (NA) Inhibition Assay

This fluorometric assay determines the concentration of a compound that inhibits the enzymatic activity of the viral neuraminidase by 50% (IC₅₀).

  • Enzyme Reaction: A known amount of influenza virus (as the source of neuraminidase) is mixed with serial dilutions of the inhibitor.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Incubation: The reaction is incubated at 37°C to allow the neuraminidase to cleave the substrate.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • Data Analysis: The IC₅₀ value is calculated as the inhibitor concentration that reduces the neuraminidase activity by 50% compared to the enzyme control without any inhibitor.

Cytotoxicity Assay (MTT or Neutral Red Uptake)

This assay determines the concentration of a compound that reduces the viability of host cells by 50% (CC₅₀).

  • Cell Seeding: Host cells (e.g., MDCK) are seeded in 96-well plates.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay.

  • Cell Viability Measurement:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • Neutral Red Uptake Assay: Viable cells take up the neutral red dye into their lysosomes. After incubation, the cells are washed, and the incorporated dye is released and quantified by measuring the absorbance.

  • Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the influenza virus replication cycle and the points of inhibition for this compound and the novel influenza inhibitors.

Influenza_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA) Endosome Endosome Receptor->Endosome Endocytosis Fusion Membrane Fusion (low pH) Endosome->Fusion Uncoating Uncoating Fusion->Uncoating vRNP_cytoplasm vRNPs in Cytoplasm Uncoating->vRNP_cytoplasm vRNP_nucleus vRNPs in Nucleus vRNP_cytoplasm->vRNP_nucleus Nuclear Import Transcription Primary Transcription (Cap-snatching) vRNP_nucleus->Transcription Replication Replication (vRNA -> cRNA -> vRNA) vRNP_nucleus->Replication mRNA Viral mRNA Transcription->mRNA Translation Translation (Ribosomes) mRNA->Translation new_vRNP New vRNPs Replication->new_vRNP Assembly Assembly new_vRNP->Assembly Viral_Proteins Viral Proteins (HA, NA, M1, M2, NP, Polymerase) Translation->Viral_Proteins Viral_Proteins->Assembly Budding_Virion Budding Virion Assembly->Budding_Virion Release Release Budding_Virion->Release NA activity Released_Virus New Progeny Virus Release->Released_Virus

Caption: Overview of the influenza virus replication cycle.

Polymerase_Inhibitors cluster_polymerase Influenza RNA Polymerase Complex cluster_process Viral RNA Synthesis PB1 PB1 (Polymerase) PB2 PB2 (Cap-binding) RNA_Elongation RNA Elongation PB1->RNA_Elongation PA PA (Endonuclease) Cap_Snatching Cap-Snatching PA->Cap_Snatching Baloxavir Baloxavir Acid Baloxavir->Cap_Snatching Inhibits Carbodine_TP This compound Triphosphate Carbodine_TP->RNA_Elongation Inhibits Favipiravir_RTP Favipiravir-RTP Favipiravir_RTP->RNA_Elongation Inhibits

Caption: Mechanism of action of influenza polymerase inhibitors.

Other_Inhibitors cluster_entry Viral Entry cluster_release Viral Release Fusion Membrane Fusion Release Progeny Virus Release Arbidol Arbidol Arbidol->Fusion Inhibits Neuraminidase_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) Neuraminidase_Inhibitors->Release Inhibits

Caption: Mechanism of action of fusion and neuraminidase inhibitors.

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare confluent cell monolayer A2 Infect with influenza virus A1->A2 A3 Add serial dilutions of test compound A2->A3 A4 Incubate for viral replication A3->A4 A5 Quantify viral inhibition (e.g., plaque reduction) A4->A5 A6 Calculate EC₅₀ A5->A6 C1 Seed cells in 96-well plate C2 Add serial dilutions of test compound C1->C2 C3 Incubate for same duration as antiviral assay C2->C3 C4 Measure cell viability (e.g., MTT assay) C3->C4 C5 Calculate CC₅₀ C4->C5

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

References

A Comparative Meta-Analysis of Carbodine's In Vitro Efficacy Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effectiveness of Carbodine, a carbocyclic analog of cytidine, against influenza A viruses. Drawing from available experimental data, this document contrasts this compound's antiviral activity with established influenza treatments, Ribavirin and Amantadine. Detailed experimental methodologies and a proposed mechanism of action are also presented to support further research and development in this area.

Comparative In Vitro Efficacy

This compound has demonstrated significant antiviral activity against influenza A viruses in vitro.[1] The available data indicates a 50% minimum inhibitory concentration (MIC50) of approximately 2.6 µg/mL for this compound against influenza virus types A0/PR-8/34 and A2/Aichi/2/68.[1] This positions its potency within the range of Ribavirin, another broad-spectrum antiviral, but less potent than Amantadine Hydrochloride in similar assays.[1]

The following tables summarize the in vitro efficacy of this compound, Ribavirin, and Amantadine against various influenza A strains. It is important to note that direct comparative studies across all compounds and strains are limited, and variations in experimental conditions can influence the results.

Table 1: In Vitro Efficacy of this compound Against Influenza A Virus

Virus StrainAssay TypeCell LineEfficacy Metric (MIC50)Reference
Influenza A0/PR-8/34Cytopathogenic Effect (CPE) InhibitionMadin-Darby Canine Kidney (MDCK)~2.6 µg/mL[1]
Influenza A2/Aichi/2/68Virus Replication InhibitionPrimary Rhesus Monkey Kidney~2.6 µg/mL[1]

Table 2: Comparative In Vitro Efficacy of Ribavirin Against Influenza A Virus

Virus StrainAssay TypeCell LineEfficacy Metric (EC50/IC50)Reference
Influenza A (H1N1, H3N2, H5N1)Not SpecifiedMDCK0.6 - 5.5 µg/mL
Influenza AH-H7N9Not SpecifiedMDCK0.01 - 0.02 mg/mL
Influenza SH-H7N9Not SpecifiedMDCK0.01 - 0.02 mg/mL

Table 3: Comparative In Vitro Efficacy of Amantadine Against Influenza A Virus

Virus StrainAssay TypeCell LineEfficacy Metric (IC50)Reference
Influenza A VirusesPlaque ReductionMDCK0.062 to >50 µg/mL
Influenza A/WSN/33 (H1N1)Plaque ReductionNot Specified>33 µg/mL (resistant)
Influenza A/Udorn/72 (H3N2)Plaque ReductionNot Specified0.5 µM

Experimental Protocols

The following are generalized methodologies for the key in vitro assays cited in the efficacy tables. Specific parameters may vary between studies.

Cytopathogenic Effect (CPE) Inhibition Assay

This assay is utilized to determine the ability of a compound to prevent virus-induced damage to cultured cells.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 environment.[2]

  • Virus Inoculation: The cell monolayers are then infected with 100 TCID50 (50% tissue culture infectious dose) of the influenza virus and incubated for 2 hours at 37°C.[2]

  • Compound Treatment: Following incubation, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound (e.g., this compound) is then added to the wells.[2]

  • Incubation and Observation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment. The cytopathic effect (cell death and morphological changes) is then observed and quantified, often using a staining method like crystal violet.[2][3]

  • Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (IC50 or MIC50) is calculated.

Virus Replication Inhibition Assay (Virus Yield Reduction Assay)

This assay measures the reduction in the production of new infectious virus particles in the presence of an antiviral compound.

  • Cell Culture and Infection: Confluent monolayers of a suitable cell line (e.g., primary rhesus monkey kidney cells) are infected with a known titer of the influenza virus.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with medium containing various concentrations of the test compound.

  • Incubation: The cultures are incubated for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).

  • Virus Quantification: The supernatant from each well is then harvested, and the amount of infectious virus is quantified using a standard method such as a plaque assay or TCID50 assay on fresh cell monolayers.

  • Data Analysis: The concentration of the compound that reduces the virus yield by 50% or 90% (IC50 or IC90) is determined.

Proposed Mechanism of Action and Signaling Pathway

The antiviral activity of this compound is believed to stem from its role as a nucleoside analog.[1] As a carbocyclic analog of cytidine, it is likely metabolized within the host cell to its triphosphate form. This activated form can then interfere with the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the influenza virus genome.[1]

There are two primary mechanisms by which nucleoside analog triphosphates can inhibit viral RdRp:

  • Chain Termination: The analog is incorporated into the growing viral RNA strand. Due to its structural modification (in this case, the replacement of the ribose oxygen with a methylene group), it prevents the addition of the next nucleotide, thus terminating the elongation of the RNA chain.[4]

  • Lethal Mutagenesis: The analog is incorporated into the viral RNA, but its structure allows for ambiguous base-pairing. When this altered RNA is used as a template for further replication, it leads to an accumulation of errors (mutations) in the progeny genomes to a point that is unsustainable for the virus, a phenomenon known as "error catastrophe."

While the precise mechanism for this compound has not been definitively elucidated in the available literature, the following diagram illustrates the general pathway of a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase.

G cluster_cell Host Cell cluster_virus Influenza Virus Replication This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Carbodine_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA Replication Inhibition Inhibition of Replication RdRp->Inhibition G Start Start Seed_Cells Seed Host Cells (e.g., MDCK) Start->Seed_Cells Infect_Cells Infect Cells with Influenza Virus Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of Test Compound Infect_Cells->Add_Compound Incubate Incubate for Specified Period Add_Compound->Incubate Assess_Effect Assess Antiviral Effect (e.g., CPE, Plaque Reduction) Incubate->Assess_Effect Calculate_IC50 Calculate IC50/MIC50 Assess_Effect->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Proper Disposal Procedures for Carboline Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to "Carboline" products, as "Carbodine" did not yield specific results and is likely a misspelling. The procedures are based on Safety Data Sheets (SDS) for various Carboline coatings and related materials. Always consult the specific SDS for the product you are using before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of Carboline products, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to take appropriate safety measures. Handle all chemical waste in accordance with good industrial hygiene and safety practices.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[1][2] In case of insufficient ventilation, wear respiratory protection.[1]

  • Ventilation: Use Carboline products only in well-ventilated areas.[1][3] Explosion-proof ventilation may be required to keep airborne concentrations below exposure guidelines.[3]

  • Ignition Sources: Keep waste materials away from heat, sparks, open flames, and other ignition sources.[1][2] Handling equipment must be grounded to prevent static discharge and sparking.[1][3]

  • Spill Management: In case of a spill, evacuate unprotected personnel.[3] Contain the spillage and soak it up with a non-combustible absorbent material such as sand, earth, or clay.[1][3] Collect the absorbent material and place it in a sealed container for proper disposal.[3]

Waste Classification and Storage

Proper identification and storage of chemical waste are mandated by state and federal regulations to ensure safety and compliance.[4]

  • Hazardous Waste Identification: Carboline product waste may be classified as hazardous due to characteristics like ignitability. For instance, solvent-based products with a flash point below 140°F (60°C) are considered ignitable hazardous waste (EPA# D001).

  • Container Management:

    • Collect hazardous waste in containers that are in good condition, compatible with the waste, and have a proper closure.[4]

    • Containers must be clearly labeled with the words "HAZARDOUS WASTE" and a description of the contents.[4]

    • Keep containers tightly capped at all times, except when adding waste.[4]

  • Segregation and Storage:

    • Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[5]

    • Segregate incompatible waste streams. For example, store acids and bases separately.[5]

    • Do not mix different waste streams to prevent unintended chemical reactions.[4]

Step-by-Step Disposal Protocol

The disposal of Carboline waste must be conducted in accordance with federal, state, and local environmental regulations.[1][3] The responsibility for proper waste disposal lies with the generator of the waste.[3]

  • Waste Collection:

    • Carefully transfer liquid waste into a designated, compatible, and properly labeled hazardous waste container.[4] Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[6]

    • For solid waste, such as contaminated rags or absorbent materials, place them in a separate, sealed container suitable for solid hazardous waste.[3]

  • Curing of Mixtures (if applicable):

    • For two-component systems, mixtures with an expired pot life should be allowed to fully cure.

    • Once fully cured and dried, the solid material may be disposable as non-hazardous municipal solid waste, depending on its composition and local regulations. Always verify with your institution's environmental health and safety (EHS) office.

  • Disposal of Empty Containers:

    • Containers that held Carboline products may be disposed of as ordinary trash or recycled only if they meet the regulatory definition of "empty," which typically means less than 1 inch of residue remains or less than 3% of the container's capacity.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7][8]

    • Provide the waste contractor with a complete and accurate description of the waste, including its chemical constituents.[4] If available, include a copy of the product's Safety Data Sheet (SDS).[4]

Quantitative Data Summary

The following table summarizes key quantitative data found in the safety data sheets for Carboline-related products. This data is essential for correct hazard assessment and waste profiling.

ParameterValueSignificanceSource(s)
Ignitability Flash Point < 140°F (60°C)Materials with a flash point in this range are classified as ignitable hazardous waste (EPA# D001).
pH (Carbolime) 12-14Indicates a highly basic (corrosive) material that requires careful handling and neutralization considerations.[9]
Liquid Container Fill Do not exceed 75% capacityPrevents spills due to thermal expansion of liquids and vapor buildup.[6]
"Empty" Container Residue < 1 inch or < 3% of capacityRegulatory threshold for a container to be considered non-hazardous and disposed of as regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of Carboline product waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal gen Generate Carboline Waste (e.g., expired product, spill residue) sds Consult Product-Specific Safety Data Sheet (SDS) gen->sds Step 1 char Characterize Waste: - Liquid or Solid? - Ignitable? - Corrosive? sds->char Step 2 ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat char->ppe Step 3 container Select Compatible, Labeled Waste Container transfer Transfer Waste to Container (Fill liquid < 75%) container->transfer Step 5 ppe->container Step 4 seal Seal Container Tightly transfer->seal Step 6 saa Store in Designated Satellite Accumulation Area (SAA) seal->saa Step 7 segregate Segregate from Incompatible Materials saa->segregate Step 8 contact Contact EHS or Licensed Waste Contractor segregate->contact Step 9 document Provide Waste Characterization Documents contact->document Step 10 pickup Arrange for Waste Pickup document->pickup Step 11 final_disp Final Disposal in Accordance with Federal, State & Local Regulations pickup->final_disp Step 12

Caption: Workflow for the safe disposal of Carboline chemical waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.